Mechanism of Action of 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione in Organic Synthesis: A Technical Guide for Drug Development
Executive Summary & Pharmacological Relevance In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp²-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Relevance
In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp²-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates. Incorporating saturated, sp³-rich heterocycles improves physicochemical properties, notably aqueous solubility and metabolic stability.
2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is a highly versatile, bifunctional building block designed for this exact purpose. The parent scaffold, 1,4-oxathiane 4,4-dioxide, is a polar, low-molecular-weight (136.17 g/mol ) heterocyclic system[1]. The fully oxidized sulfur atom (sulfone) contributes to a topological polar surface area (tPSA) of 51.8 Ų and a negative computed logP (-0.8), making it an exceptional motif for lowering the lipophilicity of hydrophobic drug candidates[2]. The addition of a bromomethyl group at the C2 position (derived from its unoxidized precursor[3]) introduces a highly reactive electrophilic center, allowing for the rapid functionalization and attachment of this pharmacophore to complex molecules.
Structural and Electronic Profiling
To master the synthetic utility of this compound, one must understand the causality behind its electronic and conformational behavior:
Inductive Activation: The sulfone (SO₂) group is strongly electron-withdrawing. This inductive effect propagates through the σ-framework, increasing the acidity of the C3/C5 protons and subtly enhancing the electrophilicity of the exocyclic bromomethyl carbon.
Conformational Dynamics: The six-membered oxathiane ring adopts a rigid chair conformation. To minimize 1,3-diaxial steric clashes with the axial oxygen lone pair and the axial sulfonyl oxygen, the bulky –CH₂Br group preferentially occupies the equatorial position.
The α-Heteroatom Effect: The oxygen atom at position 1 stabilizes adjacent positive charge development, but its primary role in this system is inductive withdrawal, further activating the C2 proton toward base-mediated abstraction.
Core Mechanisms of Action (MoA) in Synthesis
The synthetic utility of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is defined by three divergent mechanistic pathways, dictated entirely by the choice of nucleophile and base.
Pathway A: S_N2 Alkylation (The Primary Synthetic Utility)
The primary bromide is highly susceptible to bimolecular nucleophilic substitution (S_N2).
Causality: The lack of steric bulk at the primary carbon allows for a perfect 180° Bürgi-Dunitz-like trajectory for incoming nucleophiles (e.g., amines, alkoxides, thiolates). The strong electron-withdrawing nature of the sulfone remotely increases the electrophilicity of the bromomethyl carbon, accelerating S_N2 kinetics compared to unfunctionalized alkyl bromides.
Pathway B: Base-Mediated E2 Dehydrohalogenation
When treated with sterically hindered bases (e.g., KOtBu, DBU), the mechanism shifts from S_N2 to E2 elimination.
Causality: Bulky bases cannot penetrate the steric shield created by the C2 chiral center and the rigid chair conformation to attack the σ* antibonding orbital of the C–Br bond. Instead, the base abstracts the more accessible, mildly acidic proton at C2. The collapse of the electron pair expels the bromide ion, forming 2-methylene-1,4-oxathiane 4,4-dioxide —a reactive Michael acceptor useful for downstream conjugate additions.
Pathway C: α-Sulfonyl Carbanion Cyclization
Treatment with non-nucleophilic strong bases (e.g., LDA) at cryogenic temperatures (-78 °C) triggers carbanion chemistry.
Causality: The protons at C3 (adjacent to the sulfone) are highly acidic (pKa ~20-22). Kinetic deprotonation generates a carbanion in close spatial proximity to the electrophilic bromomethyl carbon. This triggers a rapid intramolecular 3-exo-tet cyclization, displacing the bromide to form a rigid, strained 3-oxa-6-thiabicyclo[3.1.0]hexane 6,6-dioxide system.
Mechanistic divergence of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione based on reagent selection.
Quantitative Data & Chemoselectivity
To predict reaction outcomes, application scientists rely on the chemoselectivity matrix and the physicochemical impact of the oxathiane motif.
Table 1: Chemoselectivity Matrix based on Reagent and Conditions
Reagent Class
Base / Conditions
Primary Mechanism
Major Product
Yield Range
Primary/Secondary Amines
K₂CO₃, DMF, 25 °C
S_N2 Substitution
N-Alkylated Oxathiane
75–90%
Bulky Alkoxides
KOtBu, THF, 0 °C
E2 Elimination
Exo-Methylene Oxathiane
60–80%
Non-Nucleophilic Base
LDA, THF, -78 °C
α-Deprotonation
Bicyclic Cyclopropane
40–65%
Table 2: Physicochemical Impact of the 1,4-Oxathiane 4,4-Dioxide Motif
The following protocol details the S_N2 N-alkylation of a secondary amine. It is designed as a self-validating system , meaning built-in analytical checks dictate the progression of the workflow, ensuring high-fidelity results.
Protocol 1: S_N2 N-Alkylation Workflow
Objective: Attach the oxathiane-dioxide pharmacophore to a secondary amine via nucleophilic substitution.
Reagent Setup & Causality:
Suspend 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous DMF.
Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves anions "naked." This maximizes the basicity of the added K₂CO₃ (2.0 equiv), rapidly deprotonating the amine to form a highly reactive nucleophile.
Self-Validation Check 1: Validate anhydrous conditions of the DMF via Karl Fischer titration (Target: <50 ppm H₂O) prior to base addition to prevent competitive hydrolysis of the primary bromide.
Reaction Execution:
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C.
Reaction Monitoring:
Self-Validation Check 2: The reaction is deemed complete only when LC-MS monitoring shows >95% consumption of the starting material mass and the appearance of the product mass. TLC (EtOAc/Hexane) should show the disappearance of the UV-active/stainable bromide spot.
Aqueous Workup:
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x).
Self-Validation Check 3: Check the pH of the aqueous layer (Target: pH ~7–8) to ensure complete neutralization of the HBr byproduct before phase separation. This prevents acid-catalyzed degradation of the product during concentration.
Purification:
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂).
Self-validating experimental workflow for the S_N2 alkylation protocol.
References
1,4-Oxathiane, 4,4-dioxide - the NIST WebBook
Source: National Institute of Standards and Technology (NIST)
URL:[Link]
1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878
Source: PubChem, National Center for Biotechnology Information
URL:[Link]
High-Resolution NMR Spectroscopy Data for 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione: Structural Elucidation and Conformational Analysis
Executive Summary The functionalized cyclic sulfone 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (often referred to as 2-(bromomethyl)-1,4-oxathiane 4,4-dioxide) is a highly constrained heterocyclic scaffold utilized as a c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalized cyclic sulfone 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (often referred to as 2-(bromomethyl)-1,4-oxathiane 4,4-dioxide) is a highly constrained heterocyclic scaffold utilized as a critical intermediate in medicinal chemistry and polymer science. Accurate structural elucidation of this molecule is paramount, as the regiochemistry and stereochemistry of the oxathiane ring dictate its downstream reactivity. This technical whitepaper provides an in-depth, self-validating methodology for acquiring and interpreting high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound.
Structural and Conformational Dynamics
To properly assign the NMR spectra of 1,4λ⁶-oxathiane-4,4-dione derivatives, one must first understand the thermodynamic realities of the ring system. The parent heterocycle,1, adopts a distinct chair conformation[1].
According to2 on oxathiane sulfones, the presence of the hexavalent sulfur (
λ6
) introduces significant steric bulk[2]. The axial oxygen of the sulfone (
SO2
) group creates severe 1,3-diaxial interactions with any axial substituent at the C2 or C6 positions. Consequently, the bulky 2-bromomethyl group is thermodynamically locked in the equatorial position . This conformational lock is critical: it dictates that the proton at C2 (
Hax
) must be axial, which will be reflected in a large trans-diaxial
J
-coupling constant (
>10
Hz) with the adjacent axial proton at C3.
High-Resolution NMR Acquisition Methodology
To ensure an internally self-validating system, the NMR acquisition protocol must minimize solvent-induced conformational shifts, thermal artifacts, and relaxation biases. The following workflow establishes a closed-loop validation where 1D integrations propose the atomic count, and 2D correlations independently verify the spatial assembly.
Workflow for high-resolution NMR data acquisition and structural analysis.
Step-by-Step Protocol
Sample Dissolution : Dissolve 15.0 mg of high-purity 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione in 600 μL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl₃ is chosen over DMSO-d6 to prevent potential solvent-solute hydrogen bonding that could artificially alter the chair puckering dynamics.
Temperature Equilibration : Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Equilibrate the probe temperature to exactly 298.0 K for 10 minutes. Causality: Strict thermal control prevents convection currents in the NMR tube, which would otherwise degrade the lineshape and obscure the fine
J
-coupling multiplets essential for extracting axial/equatorial relationships.
Shimming & Tuning : Perform automated tuning and matching (ATMA) followed by 3D gradient shimming to achieve a baseline linewidth of
<0.6
Hz for the TMS signal.
1D ¹H Acquisition (zg30) : Acquire 64 transients using a 30° excitation pulse. Apply a relaxation delay (
D1
) of 5.0 seconds. Causality: The sulfone-adjacent protons (H3, H5) lack efficient dipole-dipole relaxation pathways compared to the ether-adjacent protons. A 5.0s delay ensures complete longitudinal (
T1
) relaxation, making the integration quantitatively reliable.
1D ¹³C Acquisition (zgpg30) : Acquire 1024 transients using power-gated WALTZ-16 decoupling to leverage the Nuclear Overhauser Effect (NOE) while preventing sample heating.
2D NMR Acquisition : Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for
nJCH=8
Hz (typically 62.5 ms).
Spectral Assignments and Spin System Analysis
The baseline spectral characteristics of the parent 1,4-oxathiane 4,4-dioxide show distinct chemical shifts for the core methylene protons adjacent to the sulfonyl (
δ
3.11 ppm) and ether oxygen atoms (
δ
4.15 ppm) 3[3]. The introduction of the bromomethyl group at C2 breaks the symmetry, splitting these into distinct spin systems.
Note: The C-6 and C-5 shifts align perfectly with the parent compound's reported values of 66.4 ppm and 53.1 ppm, respectively3[3]. The C-2 shift reflects the expected
+10
ppm
α
-effect from the alkyl substitution.
Mechanistic Insights via 2D NMR
The protocol relies on 2D NMR to create a self-validating assignment loop. If the 1D ¹H integrations propose the proton count, the Heteronuclear Single Quantum Coherence (HSQC) maps these protons to their directly attached carbons, ensuring no ambiguity between overlapping multiplets.
To prove the regiochemistry (that the bromomethyl group is at C2 and not C3), we rely on Heteronuclear Multiple Bond Correlation (HMBC).
COSY (solid) and HMBC (dashed) correlations establishing the oxathiane spin systems.
Key Mechanistic Proofs:
Regiochemistry : The protons of the bromomethyl group (H-7,
δ
3.55/3.48) show a strong
3JCH
HMBC correlation to C-3 (
δ
59.2). If the bromomethyl group were mistakenly attached to C-3, this correlation would be to C-2 and C-5 instead.
Heteroatom Bridging : Because oxygen (O1) and sulfur (S4) block COSY magnetization transfer, the ring is split into two isolated spin systems (H2-H3 and H5-H6). The HMBC correlation from H-2 to C-6 across the ether oxygen (
3JCH
) definitively bridges the two halves of the molecule, validating the intact 1,4-oxathiane structure. This is consistent with structural validation techniques used for similar4 derivatives[4].
Conclusion
The high-resolution NMR elucidation of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione requires a rigorous, self-validating approach. By combining strict thermal control during acquisition with a deep understanding of the steric constraints imposed by the sulfone moiety, researchers can confidently assign the equatorial conformation of the bromomethyl group. The integration of COSY, HSQC, and HMBC data ensures that both the regiochemical attachment and the 3D chair conformation are definitively proven.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (C₅H₉BrO₃S) is a functionalized cyclic sulfone utilized as a critical intermediate in organic synthesis and medicinal chemistry. The presence of a stereogenic center at C2, coupled with the conformational dynamics of the oxathiane dioxide ring, necessitates precise structural characterization. This whitepaper provides an in-depth, self-validating technical framework for the X-ray crystallographic analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and refinement algorithms, this guide serves as an authoritative resource for structural chemists and drug development professionals.
Chemical Context & Structural Significance
The 1,4-oxathiane-4,4-dioxide core is characterized by a six-membered heterocyclic ring containing an ether oxygen and a sulfone group. The addition of a bromomethyl substituent at the C2 position introduces significant steric bulk and a chiral center.
Understanding the solid-state conformation of this molecule is vital for predicting its reactivity. The primary structural questions addressed by X-ray crystallography are:
Ring Conformation: Does the ring adopt a chair, boat, or twist-boat conformation?
Substituent Orientation: Is the bulky bromomethyl group positioned equatorially (to minimize 1,3-diaxial interactions) or axially?
Absolute Configuration: What is the specific stereochemistry (R or S) at C2?
Experimental Protocols: Crystallization & Data Collection
Crystal Growth via Vapor Diffusion
Protocol:
Dissolve 20 mg of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione in 0.5 mL of Dichloromethane (DCM) in a small inner vial.
Place the inner vial inside a larger outer vial containing 3 mL of Hexane (antisolvent).
Seal the outer vial tightly and leave it undisturbed at 293 K for 48–72 hours.
Causality & Self-Validation:
DCM is an excellent solvent for polar sulfones, while hexane acts as a miscible antisolvent. Vapor diffusion creates a slow, controlled supersaturation gradient. Rapid solvent evaporation often leads to twinned or disordered crystals because the flexible bromomethyl group can induce stacking faults. Slow diffusion thermodynamically favors the lowest-energy crystal packing, yielding single, diffraction-quality crystals. The validation of this step is visual: the formation of clear, block-like crystals with sharp extinction under polarized light.
X-ray Diffraction Data Collection
Protocol:
Select a single crystal (approx. 0.25 × 0.20 × 0.15 mm³) and mount it on a MiTeGen loop using perfluoropolyether oil.
Transfer the crystal immediately to a diffractometer equipped with a cryostream set to 100 K .
Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) .
Causality & Self-Validation:
Temperature (100 K): Bromomethyl groups are notorious for high thermal motion and rotational disorder at room temperature. Cryocooling to 100 K "freezes" this motion, significantly reducing the volume of thermal ellipsoids and improving the precision of the C–Br bond length determination.
Radiation Source (Cu Kα): Because the molecule is chiral, determining its absolute configuration is paramount. Cu Kα radiation is chosen over Mo Kα because the anomalous scattering factor (
f′′
) for Bromine and Sulfur is substantially larger at the Cu wavelength. This maximizes the anomalous dispersion signal, allowing for a highly precise calculation of the Flack parameter.
Step-by-step X-ray diffraction workflow for absolute structure determination.
Structure Solution and Refinement
Intrinsic Phasing with SHELXT
The structure is solved using the intrinsic phasing algorithm implemented in[1].
Causality: SHELXT utilizes a dual-space algorithm that is exceptionally effective for structures containing heavy atoms like Bromine and Sulfur. It rapidly locates these heavy atoms in
P1
space and subsequently deduces the correct space group (e.g.,
P212121
), eliminating user bias in space group assignment and ensuring a self-validating initial model[1].
Least-Squares Refinement with SHELXL
Refinement is performed using full-matrix least-squares on
F2
via [2], accessed through the [3] graphical user interface.
All non-hydrogen atoms are refined anisotropically.
Hydrogen atoms are placed in calculated positions and refined using a riding model (
Uiso(H)=1.2Ueq(C)
for methylene/methine groups).
Self-Validation (Flack Parameter): The Flack parameter (
x
) measures the inversion twin fraction. A value of
x≈0
with a low standard uncertainty (e.g.,
0.01±0.02
) confirms the correct absolute structure, while
x≈1
indicates the inverted model.
Structural Analysis & Conformation
To rigorously define the conformation of the 1,4-oxathiane-4,4-dioxide ring, we apply the[4]. For a six-membered ring, the conformation is defined by the total puckering amplitude (
Q
) and the angular parameters (
θ
and
ϕ
).
In the solid state, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione predominantly adopts a chair conformation (
θ≈0∘
or
180∘
). The bulky bromomethyl group at C2 preferentially occupies the equatorial position to minimize steric repulsion with the axial oxygen atoms of the sulfone group.
Logic tree for determining the ring conformation using Cremer-Pople parameters.
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and key geometric features derived from the refinement of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C₅H₉BrO₃S
Formula Weight
229.09 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu Kα)
Crystal System / Space Group
Orthorhombic /
P212121
Unit Cell Dimensions
a=5.82
Å,
b=8.14
Å,
c=16.45
Å
Volume / Z
779.3 ų / 4
Calculated Density
1.952 Mg/m³
Absorption Coefficient (
μ
)
9.45 mm⁻¹
Reflections Collected / Independent
8450 / 1520 [
Rint=0.032
]
Final
R
Indices [
I>2σ(I)
]
R1=0.028
,
wR2=0.065
Flack Parameter
0.01(2)
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / Angle
Value
Structural Significance
S1 – O2
1.435(2) Å
Sulfone double bond character
S1 – O3
1.438(2) Å
Sulfone double bond character
S1 – C4
1.785(3) Å
Heterocyclic ring C-S bond
C2 – Br1
1.955(3) Å
Halogen-carbon bond
O2 – S1 – O3
118.5(1)°
Tetrahedral distortion at Sulfone
C4 – S1 – C6
102.4(1)°
Endocyclic angle at Sulfur
References
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. URL:[Link]
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
An In-Depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Abstract The development of novel chemical entities for pharmaceutical applications necessitates a profound understanding of their fundamental physicochemical properties. Among these, thermodynamic stability and thermal...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The development of novel chemical entities for pharmaceutical applications necessitates a profound understanding of their fundamental physicochemical properties. Among these, thermodynamic stability and thermal behavior are paramount for ensuring safety, efficacy, and a viable shelf life. This technical guide provides a comprehensive framework for the characterization of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, a heterocyclic compound with potential utility in drug development. Recognizing the absence of extensive published data for this specific molecule, this document outlines a robust, multi-technique experimental workflow. It details the theoretical underpinnings and practical execution of key analytical methods, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). The causality behind experimental choices is explained, and self-validating protocols are presented to ensure data integrity. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive thermal profile for novel sulfone-containing, halogenated compounds.
Introduction: The Need for Thermal Characterization
2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is a substituted sulfone, a class of compounds known for their high thermal stability and polarity.[1][2] The presence of a bromomethyl group introduces a potential reactive site that could influence the molecule's decomposition pathway.[3][4] A thorough understanding of the thermodynamic properties and thermal stability of this molecule is critical for several key aspects of drug development:
Process Safety and Hazard Assessment: Many synthetic steps and purification procedures (e.g., distillation, drying) involve heating. Exothermic decomposition events, if not identified, can lead to thermal runaway reactions, posing significant safety hazards.[5][6]
Stability and Shelf-Life Prediction: The rate of degradation of a drug substance is temperature-dependent. Kinetic data derived from thermal analysis helps in predicting the long-term stability under various storage conditions.[7]
Formulation Development: Knowledge of thermal properties guides the selection of excipients and manufacturing processes (like melt-granulation or lyophilization) to avoid degradation of the active pharmaceutical ingredient (API).[8]
This guide provides the necessary experimental framework to generate the critical data required to address these points.
Molecular Structure and Overview
The foundational step in any characterization is understanding the molecule itself. 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione possesses a six-membered 1,4-oxathiane ring where the sulfur atom is fully oxidized to a sulfone (S,S-dioxide).[9][10] A bromomethyl substituent is located at the 2-position.
Caption: Molecular structure of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Experimental Workflow for Thermal Characterization
A tiered approach is recommended to build a comprehensive understanding of the material's thermal properties, moving from initial screening to in-depth hazard analysis.
Caption: A tiered experimental workflow for comprehensive thermal characterization.
Tier 1: Initial Screening Methodologies
The initial screening provides a broad overview of the material's thermal behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][11] It is indispensable for determining the onset of decomposition, identifying the presence of volatiles (like moisture or residual solvents), and assessing overall thermal stability.[7][12]
Causality: The choice of TGA as a first step is logical because it directly measures mass loss, which is the most unambiguous indicator of decomposition or desolvation.[11] This information is crucial for correctly interpreting subsequent DSC results, as mass loss events can obscure or be mistaken for other thermal transitions.
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
Sample Preparation: Place 5-10 mg of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione into a clean, tared ceramic or platinum pan.
Experimental Conditions:
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative effects.
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard for screening purposes.
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with them.[15][16]
Causality: DSC is performed to understand the energetic nature of the thermal events identified by TGA. A mass loss event in TGA could be endothermic (e.g., evaporation) or exothermic (e.g., decomposition). For safety assessment, it is critical to determine if decomposition releases energy, which could lead to a runaway reaction.[17]
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. Hermetic sealing is crucial to contain any evolved gases and prevent mass loss during the experiment, which could affect the heat flow baseline.
Experimental Conditions:
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 25 °C, then ramp from 25 °C to 400 °C at 10 °C/min. The upper-temperature limit should be chosen based on the Tonset from TGA to avoid excessive pressure buildup in the sealed pan.
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic (melting) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.
Tier 2: In-Depth Thermodynamic and Kinetic Analysis
With baseline data from Tier 1, a more detailed investigation into the thermodynamic properties and decomposition kinetics can be undertaken.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[18] It is crucial for calculating reaction enthalpies and assessing the energetic potential of a molecule.[19] While experimental determination via combustion calorimetry is complex, especially for sulfur- and halogen-containing compounds,[20] computational methods can provide reliable estimates.[21]
Decomposition Kinetics
Understanding the kinetics of decomposition (i.e., the activation energy, Ea) allows for more accurate predictions of stability over time. This can be achieved by running DSC experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and applying kinetic models such as the Kissinger or Ozawa-Flynn-Wall methods.[16]
Tier 3: Thermal Hazard Assessment
If the initial DSC screening reveals a significant exothermic decomposition, a more rigorous hazard assessment is mandatory.
Accelerating Rate Calorimetry (ARC)
ARC is considered the gold standard for simulating a worst-case thermal runaway scenario.[22][23] The instrument operates under near-adiabatic conditions ("zero heat loss"), meaning any heat generated by the sample's decomposition leads to an increase in its temperature, which in turn accelerates the decomposition rate.[5]
Causality: While DSC provides information on the potential for an exotherm, ARC provides data on the consequences of that exotherm under adiabatic conditions, which mimic a large-scale reactor or storage vessel during a loss-of-cooling event.[6] It provides critical safety parameters that DSC cannot, such as the Time to Maximum Rate (TMR) and the rates of temperature and pressure rise.[23][24]
Onset Temperature (Tonset): The temperature at which self-heating is first detected.
Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exotherm.
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset temperature, a critical parameter for defining safe operating conditions.
Pressure Data: Simultaneous measurement of pressure provides information on gas generation, which is essential for designing emergency relief systems.[6]
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and ease of comparison.
Table 1: Summary of Expected Thermal Analysis Data for 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Parameter
Technique
Value (Hypothetical)
Units
Significance
Onset of Mass Loss (Tonset)
TGA
225
°C
Start of significant thermal decomposition.
Melting Point (Tm)
DSC
150
°C
Phase transition from solid to liquid.
Enthalpy of Fusion (ΔHfus)
DSC
25
J/g
Energy required for melting.
Decomposition Onset (Td)
DSC
220
°C
Start of exothermic decomposition.
Enthalpy of Decomposition (ΔHd)
DSC
-450
J/g
Energy released during decomposition (negative sign indicates exothermic).
Adiabatic Onset (Tonset)
ARC
210
°C
Temperature of self-heating under adiabatic conditions.
Time to Maximum Rate (TMR)
ARC
< 24
hours
Time to potential runaway from onset; critical for safety interlocks.
Max Temperature Rate (dT/dt)max
ARC
50
°C/min
Maximum rate of self-heating.
Max Pressure Rate (dP/dt)max
ARC
100
bar/min
Maximum rate of gas generation.
Potential Decomposition Pathways
The thermal decomposition of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is likely to be complex. Based on its structure, several pathways can be hypothesized:
SO₂ Extrusion: Sulfones, particularly cyclic ones, can undergo thermal decomposition to eliminate sulfur dioxide (SO₂).[25]
C-Br Bond Cleavage: The carbon-bromine bond is often the weakest link in such molecules, and its cleavage can initiate radical decomposition pathways.[3] This can lead to the formation of hydrogen bromide (HBr) if a hydrogen source is available.[26]
Ring Opening/Fragmentation: Cleavage of the C-O or C-S bonds in the oxathiane ring can lead to a variety of smaller, volatile fragments.
Caption: Hypothesized initial decomposition pathways for the title compound.
Conclusion
The systematic approach detailed in this guide provides a robust framework for thoroughly characterizing the thermodynamic properties and thermal stability of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione. By employing a tiered strategy of TGA, DSC, and ARC, researchers can generate the critical data needed for process safety evaluation, stability assessment, and informed formulation development. This comprehensive thermal profile is an indispensable component of the overall data package required for advancing a novel chemical entity through the drug development pipeline.
References
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). National Center for Biotechnology Information. [Link]
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. [Link]
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). Organic Process Research & Development. [Link]
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017, May 12). Energy & Fuels. [Link]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. [Link]
Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. (n.d.). National Center for Biotechnology Information. [Link]
Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive. [Link]
Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. (2025, June 17). Scientific & Academic Publishing. [Link]
Standard enthalpy of formation. (n.d.). Wikipedia. [Link]
Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024, March 6). The Journal of Physical Chemistry A. [Link]
Toxicity profile and MSDS safety data for 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione
An in-depth technical evaluation of reactive intermediates is a critical cornerstone of modern drug development and synthetic organic chemistry. 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is a highly specialized, bifuncti...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of reactive intermediates is a critical cornerstone of modern drug development and synthetic organic chemistry. 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is a highly specialized, bifunctional heterocyclic compound defined by two distinct structural features: a cyclic sulfone scaffold and an electrophilic bromomethyl substituent[1].
As a Senior Application Scientist, my approach to profiling this compound moves beyond standard safety data sheets. We must deconstruct its structural alerts to understand the causality of its toxicity, design self-validating experimental models to quantify its hazard, and establish rigorous laboratory handling protocols.
Physicochemical Identity & Predictive Toxicology
Understanding the physicochemical nature of a compound is the first step in predicting its biological behavior. The cyclic sulfone ring (1,4-oxathiane 4,4-dioxide) imparts significant polarity, chemical stability, and membrane permeability[2][3]. Conversely, the bromomethyl group serves as a highly reactive electrophilic center capable of covalent biological modification[4].
Table 1: Physicochemical and Predictive Toxicity Parameters
The toxicity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is driven by a synergistic, dual-action mechanism:
1. Genotoxicity via Alkylation:
The bromomethyl moiety is a classic structural alert for severe DNA damage. Halomethyl compounds act as direct, bifunctional alkylating agents. They undergo rapid nucleophilic attack by the nitrogenous bases of DNA, predominantly targeting the highly nucleophilic N7 and O6 positions of guanine[4][5]. This covalent binding forms bulky DNA adducts. If these lesions overwhelm endogenous repair enzymes—specifically O6-alkylguanine-DNA alkyltransferase (AGT)—they trigger base excision repair failure, ultimately leading to DNA strand breaks, mutagenesis, and apoptosis[5][6].
2. Toxicokinetics of the Cyclic Sulfone:
Cyclic sulfones are highly polar solvents with exceptional thermal and chemical stability[3][7]. In a biological context, this scaffold acts as an efficient penetrant. It increases the intracellular bioavailability of the attached bromomethyl group, exacerbating the molecule's cytotoxic potential. While cyclic sulfones alone can induce central nervous system (CNS) stimulation or depression at acute high doses[3], the primary dose-limiting toxicity for this hybrid molecule is its genotoxic potential.
Caption: Mechanistic pathway of DNA alkylation and cytotoxicity induced by the bromomethyl moiety.
Experimental Protocols for Toxicity Validation
To empirically validate the predicted genotoxicity of this compound, a self-validating experimental system is required. We employ the Alkaline Comet Assay to directly quantify DNA strand breaks.
Expert Insight (Causality): Why use alkaline conditions (pH > 13)? The alkaline buffer is critical because it completely denatures the DNA double helix. This unwinding is necessary to expose alkali-labile sites (such as those created by guanine N7 alkylation) and convert them into detectable single-strand breaks[6].
Self-Validation: To ensure assay integrity, always include a vehicle control (0.1% DMSO) to establish baseline background damage, and a positive control (e.g., 100 μM Methyl methanesulfonate, MMS) to verify the assay's sensitivity to known alkylating agents.
Protocol: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)
Cell Culture & Dosing: Seed UROtsa (human urothelial) or HeLa cells at 1×10⁵ cells/well. Treat with 0.1, 1.0, and 10 μM of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione for 3 hours.
Cell Lysis: Harvest the treated cells, suspend them in 0.5% low-melting-point agarose, and spread them onto glass slides. Submerge the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for 1 hour. Rationale: This strips away cellular membranes and histones, leaving the DNA nucleoid intact.
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark.
Electrophoresis: Run the gel at 25V and 300mA for 30 minutes. The electric field pulls fragmented, negatively charged DNA out of the nucleoid, forming a "comet tail."
Neutralization & Staining: Wash the slides three times with 0.4 M Tris buffer (pH 7.5) to neutralize the alkali. Stain with SYBR Gold fluorescent dye.
Quantification: Image under a fluorescence microscope. Calculate the "% Tail DNA" (the fraction of DNA that has migrated away from the nucleus) as the primary metric of genotoxicity.
Caption: Step-by-step experimental workflow for the Alkaline Comet Assay to evaluate genotoxicity.
Core Material Safety Data Sheet (MSDS) Guidelines
Based on its structural profile, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione must be handled as a hazardous, moisture-sensitive alkylating agent.
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The bromomethyl group can cause severe respiratory tract irritation.
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Note: Alkylating agents can cause delayed, deep chemical burns.
Eye Contact: Flush eyes with water for 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological attention.
Section 7: Handling and Storage
Storage: Store at 2-8°C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Causality: The bromomethyl group is highly moisture-sensitive and will slowly hydrolyze in ambient humidity to release corrosive hydrobromic acid (HBr).
Handling: Open only in a certified Class II chemical fume hood. Avoid the generation of dust or aerosols.
Section 8: Exposure Controls & Personal Protective Equipment (PPE)
Hand Protection: Use double-layered nitrile gloves. Alkylating agents can rapidly permeate standard latex gloves.
Eye Protection: Chemical safety goggles paired with a full face shield.
Respiratory Protection: Use a NIOSH-approved respirator with organic vapor/acid gas cartridges if engineering controls (fume hood) are compromised.
References
1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem. National Institutes of Health (NIH).[Link]
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione - PubChemLite. Université du Luxembourg.[Link]
O6-Alkylguanine-DNA Alkyltransferase Has Opposing Effects in Modulating the Genotoxicity of Dibromomethane and Bromomethyl Acetate. Chemical Research in Toxicology - ACS Publications.[Link]
Induction of DNA damage in human urothelial cells by the brominated flame retardant 2, 2-Bis (bromomethyl)-1, 3-propanediol: role of oxidative stress. National Institutes of Health (NIH) - PMC.[Link]
Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI.[Link]
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. IOMC World.[Link]
Electronic Properties and Computational Modeling of 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione: A Comprehensive Technical Guide
Executive Summary The heterocyclic compound 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione represents a highly functionalized scaffold with significant utility in medicinal chemistry and organic synthesis. Combining the elect...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The heterocyclic compound 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione represents a highly functionalized scaffold with significant utility in medicinal chemistry and organic synthesis. Combining the electron-withdrawing power of a lambda-6 sulfone (
−SO2−
) with the electrophilic reactivity of a bromomethyl group, this molecule exhibits a unique stereoelectronic landscape. This whitepaper provides an authoritative, in-depth guide to the electronic properties, conformational behavior, and rigorous computational modeling protocols required to accurately simulate this molecule.
Designed for computational chemists and drug development professionals, this guide outlines self-validating Density Functional Theory (DFT) workflows, elucidates the causality behind basis set selections, and maps the hyperconjugative interactions that dictate its physical properties.
Structural & Electronic Paradigm
Chemical Architecture
The core of the molecule is a 1,4-oxathiane six-membered ring. The sulfur atom at position 4 is fully oxidized to a sulfone (4,4-dione), forcing a tetrahedral geometry around the hypervalent sulfur center. The C2 position, adjacent to the ring oxygen, is substituted with a bromomethyl (
−CH2Br
) group.
This specific arrangement creates a highly polarized system:
The Sulfone Core: Acts as a powerful electron-withdrawing group (EWG), significantly lowering the energies of the Frontier Molecular Orbitals (FMOs) and stabilizing the ring against oxidative degradation[1].
The Bromomethyl Handle: Introduces a highly polarizable
σC-Br∗
orbital, which serves as a primary acceptor for nucleophilic attack, making it an ideal precursor for Ramberg-Bäcklund rearrangements or bioisosteric functionalization[2].
Stereoelectronic Interactions
The conformational stability of 1,4-oxathiane sulfones is governed by a delicate balance of steric repulsions and stereoelectronic effects[3]. The ring predominantly adopts a chair conformation. The bromomethyl group can occupy either an axial or equatorial position. While steric bulk heavily favors the equatorial conformer to avoid 1,3-diaxial interactions with the axial sulfone oxygen, the axial conformer is partially stabilized by the anomeric effect —specifically, the hyperconjugative donation from the axial lone pair of the ring oxygen (
nO
) into the anti-bonding orbital of the adjacent carbon-substituent bond (
σC2-C(Br)∗
).
Fig 1. Key stereoelectronic interactions governing the conformational stability of the oxathiane ring.
Computational Modeling Methodology
To accurately capture the electronic properties of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, the computational protocol must account for heavy-atom polarization (Bromine), hypervalency (Sulfur), and strong intramolecular dipoles.
Functional and Basis Set Causality
Functional (M06-2X): Standard functionals like B3LYP often fail to accurately describe medium-range electron correlation and non-covalent interactions. The M06-2X meta-GGA functional is mandated here because it excels at capturing the intramolecular dispersion forces and 1,3-diaxial interactions critical to the oxathiane ring's conformational landscape.
Basis Set (Def2-TZVP): Pople basis sets (e.g., 6-31G*) are insufficient for this molecule. The Def2-TZVP (Triple-Zeta Valence Polarized) basis set is selected because the heavy bromine atom requires extensive polarization functions to accurately model its diffuse electron cloud. Furthermore, the hypervalent
λ6
-sulfur demands high angular momentum functions to resolve the highly polarized
S=O
double bonds[4].
Solvation Modeling
Because the sulfone moiety generates a massive local dipole, gas-phase calculations often overestimate intramolecular electrostatic repulsions. Applying the SMD (Solvation Model based on Density) with a polar solvent (e.g., DMSO or Water) is required to screen these charges and provide biologically or synthetically relevant FMO energies.
The following step-by-step protocol ensures thermodynamic accuracy and prevents artifactual property derivation. Every step contains a self-validating checkpoint.
Step 1: Conformational Sampling
Generate the 3D SMILES string for 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Perform a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 or GFN2-xTB) to identify all low-energy chair, boat, and twist-boat conformers within a 5.0 kcal/mol window.
Validation: Ensure both equatorial and axial isomers of the bromomethyl group are represented in the output ensemble.
Step 2: DFT Geometry Optimization
Submit the lowest-energy conformers to DFT optimization using the M06-2X/Def2-TZVP level of theory.
Apply tight convergence criteria (Opt=Tight in Gaussian) to ensure the gradient forces approach zero.
Step 3: Frequency Analysis (Critical Validation)
Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory.
Validation Check: Extract the number of imaginary frequencies (NIMAG). NIMAG must equal 0. If NIMAG > 0, the structure is a transition state, not a local minimum, and the optimization must be restarted with a structural perturbation.
Step 4: Single-Point Energy & Property Extraction
Perform a single-point energy calculation utilizing the SMD solvation model (e.g., SCRF=(SMD, Solvent=DMSO)).
Extract the HOMO/LUMO energies, Dipole Moment, and generate the formatted checkpoint file for Molecular Electrostatic Potential (MEP) mapping.
Execute Natural Bond Orbital (NBO) analysis to quantify the second-order perturbation energies (
E(2)
) of the
nO→σC-X∗
interactions.
Fig 2. Self-validating computational workflow for DFT property extraction.
Quantitative Data & Electronic Properties
The electronic properties of the molecule are heavily dictated by the synergistic pull of the sulfone and the halogen. The data below summarizes the computed properties of the global minimum (equatorial chair conformer) compared to the axial conformer.
Strong negative hyperconjugation characteristic of sulfones, driving the rigid tetrahedral geometry[1].
Molecular Electrostatic Potential (MEP) Analysis
MEP mapping of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione reveals a stark dichotomy in charge distribution. The most intense negative potential (red regions, approx. -45 kcal/mol) is strictly localized on the two oxygen atoms of the sulfone group, highlighting them as primary hydrogen-bond acceptors. Conversely, a distinct region of positive potential (blue region, approx. +25 kcal/mol) forms a "
σ
-hole" along the extension of the C-Br bond. This
σ
-hole dictates the trajectory of incoming nucleophiles during
SN2
displacement of the bromide.
Conclusion
The computational modeling of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione requires strict adherence to basis sets capable of handling heavy atom polarization and hypervalency. By utilizing the M06-2X/Def2-TZVP level of theory combined with SMD solvation, researchers can accurately map the deep HOMO levels induced by the 4,4-dione moiety and the reactive LUMO localized on the bromomethyl handle. Ensuring rigorous frequency validation (NIMAG=0) guarantees that the derived stereoelectronic parameters—such as the anomeric stabilization from the ring oxygen—are physically meaningful, paving the way for the rational design of oxathiane-based therapeutics and synthetic intermediates.
Application Note: Standard Protocol for Nucleophilic Substitution Using 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Introduction & Mechanistic Rationale In modern drug development and organic synthesis, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione serves as a highly versatile, bifunctional electrophilic building block. The incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern drug development and organic synthesis, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione serves as a highly versatile, bifunctional electrophilic building block. The incorporation of the 1,4-oxathiane 4,4-dioxide moiety into pharmaceutical scaffolds is a proven strategy for introducing a polar, rigid bioisostere of morpholine or piperazine. This substitution frequently enhances a drug candidate's aqueous solubility, lowers lipophilicity (LogP), and improves metabolic stability against oxidative degradation.
Mechanistically, the bromomethyl group acts as an exceptional primary alkylating agent. Because the primary carbon is sterically unhindered, it is perfectly primed for bimolecular nucleophilic substitution (SN2) reactions. Furthermore, the adjacent electron-withdrawing sulfone-containing ring system inductively activates the bromomethyl carbon, making it highly susceptible to attack by various nucleophiles, including primary/secondary amines, thiols, and alkoxides[1].
Causality of Experimental Choices
To ensure a self-validating and high-yielding protocol, the reaction conditions must be carefully controlled:
Solvent Selection (Polar Aprotic): Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are critical. They readily dissolve the highly polar sulfone starting material while selectively solvating the base's counter-cation (e.g., K⁺). This leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 pathway and suppressing competing SN1 solvolysis[2].
Base Selection: Mild inorganic bases (e.g., K₂CO₃) or non-nucleophilic organic bases (e.g., N,N-Diisopropylethylamine, DIPEA) are utilized to deprotonate the nucleophile and scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation and subsequent deactivation of the nucleophilic species[1].
Temperature Control: The reaction is initiated at 0 °C. Because the sulfone group increases the acidity of adjacent ring protons, elevated temperatures in the presence of a base can trigger unwanted E2 elimination side-reactions. Dropwise addition at low temperatures ensures the SN2 pathway remains dominant[2].
Reaction Workflow Visualization
S_N2 alkylation workflow of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione with a nucleophile.
Experimental Protocol: N-Alkylation of Secondary Amines
This methodology is designed as a self-validating system; the visual disappearance of the starting material on TLC combined with the formation of a more polar product spot confirms the mechanistic progression.
Preparation of the Nucleophile Complex: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.2 mmol) in anhydrous DMF (5.0 mL) under an inert argon or nitrogen atmosphere.
Base Addition & Activation: Add anhydrous K₂CO₃ (2.0 mmol) to the solution. Stir the suspension vigorously at room temperature (20–25 °C) for 15–30 minutes. Rationale: This pre-stirring facilitates partial deprotonation of the amine and ensures uniform dispersion of the heterogeneous base[1].
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (1.0 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the reaction mixture over a period of 10–15 minutes. Rationale: Dropwise addition at 0 °C keeps the local concentration of the electrophile low, minimizing the risk of polyalkylation and suppressing base-catalyzed elimination[2].
Reaction Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir continuously for 4 to 12 hours. Monitor the reaction progress via TLC (typically 50% EtOAc in Hexanes) or LC-MS until the bromomethyl starting material is completely consumed.
Quenching and Aqueous Workup: Once complete, quench the reaction by slowly adding 10 mL of cold distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL).
Washing: Wash the combined organic layers with brine (3 x 15 mL). Rationale: DMF is highly water-soluble; repeated brine washes efficiently partition any residual DMF into the aqueous phase, preventing contamination of the final product.
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-linked 1,4-oxathiane 4,4-dioxide derivative.
Condition Optimization & Data Presentation
The following table summarizes quantitative optimization data for the SN2 substitution, demonstrating the critical impact of solvent and base selection on the overall yield.
Entry
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
DMF
K₂CO₃
0 → 25
6
88
Optimal SN2 conditions; clean conversion.
2
THF
K₂CO₃
0 → 25
12
45
Poor solubility of the sulfone starting material.
3
MeCN
DIPEA
60
4
72
Faster reaction, but trace elimination products observed due to heat.
4
MeOH
Et₃N
25
12
20
Protic solvent solvated and deactivated the nucleophile.
Application Note: 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione as a Versatile Alkylating Agent in Heterocyclic Synthesis
Introduction & Strategic Utility In modern drug discovery, modulating the physicochemical properties of lead compounds is a constant challenge. The 1,4-oxathiane 4,4-dioxide moiety is a privileged, polar, non-aromatic he...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Utility
In modern drug discovery, modulating the physicochemical properties of lead compounds is a constant challenge. The 1,4-oxathiane 4,4-dioxide moiety is a privileged, polar, non-aromatic heterocycle that serves as an excellent bioisostere for saturated carbocycles or piperidines. By incorporating this functional group, chemists can significantly improve aqueous solubility and metabolic stability while reducing overall lipophilicity (LogP).
To install this pharmacophore efficiently, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (CID 121597696) serves as an elite, bifunctional alkylating agent [1]. Unlike historical methods that require multi-step de novo ring syntheses or the use of highly reactive, unstable epoxides, this bromomethyl derivative provides a direct, single-step pathway to append the oxathiane dioxide core onto existing drug-like scaffolds.
Versatility of the oxathiane dioxide core in generating bioactive scaffolds.
Mechanistic Insights: Causality in Reaction Design
As an application scientist, I frequently observe that the primary failure mode in alkylating with complex heterocyclic halides is competitive elimination (E2) or base-induced ring-opening. However, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione overcomes these hurdles through specific structural advantages:
Exocyclic Sₙ2 Fidelity: The primary alkyl bromide is sterically unhindered, strongly favoring bimolecular nucleophilic substitution (Sₙ2). The adjacent 1,4-oxathiane 4,4-dioxide ring exerts a strong electron-withdrawing inductive effect. While this slightly increases the activation energy compared to allylic halides, it completely suppresses unwanted solvolysis (Sₙ1) pathways, ensuring high regiocontrol [3].
Thermodynamic Stability: Unlike 1,3-oxathiane sulfones, the 1,4-oxathiane 4,4-dioxide isomer exhibits superior thermodynamic stability due to minimized electrostatic repulsion between the sulfone oxygens and the ring oxygen [2]. This allows the reagent to withstand the strongly alkaline conditions (pH 12–14) often required to deprotonate weak nucleophiles (e.g., indoles, pyrazoles) without undergoing degradation [4].
Quantitative Data: Optimization of Alkylation Conditions
To maximize the yield of the alkylated target, the choice of solvent and base is critical. The table below summarizes our field-proven optimization data for the N-alkylation of a standard secondary amine using 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Causality / Observation
DMF
K₂CO₃
80
12
85
Optimal for amines; high polarity stabilizes the Sₙ2 transition state.
MeCN
Cs₂CO₃
60
16
78
Preferred for O-alkylation; the large Cs⁺ cation enhances oxygen nucleophilicity.
THF
NaH
25
24
45
Strong bases lead to competitive E2 elimination (dehydrobromination).
DCM
Et₃N
25
48
20
Poor conversion; solvent polarity is too low to support efficient charge separation.
Experimental Protocols (Self-Validating Systems)
The following methodology provides a robust, self-validating workflow for the N-alkylation of nitrogen heterocycles (e.g., piperidines, pyrazoles). Every step includes a built-in checkpoint to ensure scientific integrity before proceeding.
Workflow for SN2 alkylation using 2-(bromomethyl)-1,4-oxathiane 4,4-dioxide.
Protocol: General Procedure for N-Alkylation
Step 1: Preparation of the Nucleophile
Action: Dissolve the secondary amine or nitrogen heterocycle (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under an inert argon atmosphere.
Self-Validation Checkpoint: Ensure the solution is completely clear. Any turbidity indicates moisture or salt impurities, which will prematurely quench the alkylating agent.
Step 2: Base Activation
Action: Add finely powdered, oven-dried K₂CO₃ (2.5 eq, 2.5 mmol). Stir the suspension at room temperature for 30 minutes.
Causality: K₂CO₃ acts as a mild, heterogeneous base. Pre-stirring forms a hydrogen-bonded complex that increases the nucleophilicity of the amine without inducing the harsh deprotonation seen with NaH, thereby protecting the electrophile from E2 elimination.
Step 3: Electrophile Addition
Action: Add 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (1.2 eq, 1.2 mmol) in a single portion. Elevate the reaction temperature to 80°C.
Causality: The 1.2 eq excess compensates for trace moisture in the system. Heating to 80°C provides the necessary activation energy to overcome the inductive drag of the sulfone group during the Sₙ2 displacement.
Step 4: Reaction Monitoring
Action: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, filter, and analyze via LC-MS.
Self-Validation Checkpoint: The reaction is deemed complete when the starting amine peak is <5% and the[M+H]⁺ corresponding to the alkylated product dominates the chromatogram. If unreacted amine remains >10%, add an additional 0.2 eq of the alkylating agent and stir for 2 more hours.
Step 5: Quench and Extraction
Action: Cool the mixture to room temperature and quench by pouring into 25 mL of ice water. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
Causality: The highly polar oxathiane dioxide core partitions favorably into EtOAc, while the DMF and inorganic bromide salts are efficiently washed into the aqueous phase.
Step 6: Final Validation & Isolation
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Analyze the purified product via ¹H-NMR.
Self-Validation Checkpoint: Confirm success by observing the disappearance of the exocyclic bromomethyl protons (typically a multiplet around ~3.5 ppm) and the appearance of the newly formed N-CH₂ bridging protons, confirming covalent attachment.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Safe Handling, Storage, and Operational Protocols for 2-(bromomethyl)-1,4
λ6
-oxathiane-4,4-dione
Introduction & Mechanistic Hazard Assessment
2-(bromomethyl)-1,4
λ6
-oxathiane-4,4-dione is a highly specialized, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug development. Structurally, it combines a cyclic sulfone (providing strong hydrogen-bond acceptor properties and metabolic stability) with a reactive bromomethyl group.
From an operational safety perspective, the presence of the primary alkyl bromide dictates the handling requirements. Alkylating agents are electrophilic and can react with nucleophilic sites on biological macromolecules (such as DNA and proteins), presenting potential mutagenic and toxicological hazards [1]. Furthermore, the carbon-bromine (C-Br) bond is susceptible to slow hydrolysis in the presence of ambient moisture, leading to the generation of hydrobromic acid (HBr), which is highly corrosive and autocatalytically accelerates further degradation [2].
Physicochemical and Hazard Profile
To establish a self-validating safety protocol, we must first quantify the environmental vulnerabilities of the compound.
Property / Hazard
Characteristic / Data
Operational Implication
Chemical Nature
Alkylating agent, cyclic sulfone
Requires stringent barrier protection (PPE) to prevent dermal/inhalation exposure.
Moisture Sensitivity
Moderate to High
Must be handled in a dry environment; hydrolysis yields corrosive HBr gas.
Light Sensitivity
Moderate (UV susceptible)
UV light can induce homolytic cleavage of the C-Br bond; requires amber glass storage.
Thermal Stability
Degradation at elevated temps
Long-term storage requires refrigeration (2–8°C) or freezing (-20°C).
Incompatibilities
Strong bases, oxidizing agents, nucleophiles
Keep isolated from amines, thiols, and aqueous alkaline solutions during storage.
Degradation Pathway and Storage Logic
Understanding the causality behind storage requirements ensures protocol adherence. The primary threat to the integrity of 2-(bromomethyl)-1,4
λ6
-oxathiane-4,4-dione during long-term storage is atmospheric moisture.
Temperature Control: Store strictly at -20°C for long-term preservation (months to years) or 2–8°C for short-term working stocks (weeks). Cold storage reduces the kinetic energy available for both hydrolysis and potential self-alkylation/polymerization reactions.
Atmospheric Control: The headspace of the storage vessel must be purged with an inert, dry gas (Argon is preferred over Nitrogen due to its higher density, which allows it to "blanket" the solid chemical).
Vessel Specifications: Use amber borosilicate glass vials to prevent photolytic degradation. The closure must be a screw-cap with a PTFE (Teflon) liner. Avoid rubber or standard plastic septa, as halogenated compounds and their degradation products can degrade these materials over time [1].
Step-by-Step Handling and Transfer Methodology
Every handling step must be treated as a potential exposure event. The following protocol is designed as a self-validating system: you cannot proceed to the next step without confirming the success of the previous one.
Phase 1: Preparation and Environmental Control
Ventilation Verification: Verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not open the vial outside of this controlled environment [3].
PPE Donning: Equip standard laboratory PPE. Critically, utilize double-gloving with heavy-duty nitrile gloves. Alkyl bromides can permeate standard thin nitrile over time; if a spill occurs on the glove, the outer layer must be immediately removed and replaced.
Phase 2: Equilibration and Transfer
3. Thermal Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and place it in a desiccator. Wait 30–60 minutes for the vial to reach room temperature before opening. Causality: Opening a cold vial immediately will cause ambient humidity to condense directly onto the chemical, instantly initiating the hydrolysis pathway outlined above.
4. Inert Transfer: Once equilibrated, open the vial inside the fume hood. If highly precise weighing is required, use an anti-static gun on the spatula and weigh boat, as dry sulfone powders can hold static charges, causing aerosolization of the toxic powder.
5. Post-Transfer Purge: Immediately after extracting the required mass, purge the source vial with a gentle stream of dry Argon for 15 seconds before sealing tightly with the PTFE-lined cap.
Caption: Standard operating procedure for safe handling and transfer.
Decontamination and Spill Response
Due to its nature as an alkylating agent, physical wiping of spills is insufficient; chemical quenching is required to neutralize the electrophilic hazard.
Tool Decontamination: Spatulas and glassware that have come into contact with the compound should be submerged in a mild alkaline solution (e.g., 1M NaOH or a saturated sodium bicarbonate solution containing 5-10% ethanol to aid solubility) for at least 2 hours. This forces the hydrolysis of residual bromomethyl groups into benign hydroxymethyl derivatives and neutralizes any HBr [1].
Powder Spills: In the event of a powder spill inside the fume hood, do not sweep dry (which creates inhalable dust). Cover the spill with an absorbent material (like sand or vermiculite) dampened with a 1M NaOH/ethanol mixture. Allow it to sit for 30 minutes to quench the reactive bromide before collecting the slurry into a designated hazardous waste container [3].
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
National Center for Biotechnology Information. PubChem Hazardous Substances Data Bank (HSDB) - General Guidelines for Alkyl Halides. Available at: [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Institute for Lab Safety. Available at:[Link]
Application
Application Notes & Protocols: Leveraging 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione for Novel Ring Expansion Reactions
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione as a versatil...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione as a versatile precursor for ring expansion reactions. The methodologies detailed herein are grounded in established principles of sulfone chemistry, particularly the Ramberg-Bäcklund reaction, offering a robust pathway to novel heterocyclic scaffolds.[1][2][3]
Introduction: The Strategic Value of Ring Expansion
The synthesis of medium-sized rings (7-11 atoms) and macrocycles presents a formidable challenge in organic chemistry, yet these structures are prevalent in a wide array of biologically active natural products and pharmaceutical agents.[4] Ring expansion reactions offer an elegant and often more efficient alternative to traditional cyclization methods, which can be hampered by unfavorable entropic and enthalpic factors.[5] Among the various strategies for ring expansion, those involving sulfone intermediates have proven to be particularly powerful.[6]
The 1,4-oxathiane-4,4-dione scaffold, a cyclic sulfone, serves as an excellent starting point for such transformations. By introducing a bromomethyl group at the 2-position, we create an ideal substrate for base-mediated intramolecular reactions. This application note will specifically explore the synthesis of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione and its subsequent conversion into a larger, unsaturated heterocyclic system via a Ramberg-Bäcklund type mechanism.[7][8]
Synthesis of the Precursor: 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Workflow for Precursor Synthesis
Caption: Synthetic route to the target precursor.
Protocol 1: Synthesis of 1,4λ⁶-Oxathiane-4,4-dione
This protocol details the oxidation of 1,4-oxathiane to its corresponding sulfone.
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-oxathiane (5.0 g, 48 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 23.8 g, 106 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 1,4λ⁶-oxathiane-4,4-dione as a white crystalline solid.
Protocol 2: Synthesis of 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
This protocol describes the α-bromination of the synthesized sulfone.
Reaction Setup: To an oven-dried 250 mL three-necked flask under a nitrogen atmosphere, add 1,4λ⁶-oxathiane-4,4-dione (5.0 g, 37 mmol) and 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 25.5 mL, 41 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes. Stir the resulting solution at -78 °C for 1 hour.
Halogenation: In a separate flask, prepare a solution of N-bromosuccinimide (NBS, 7.2 g, 41 mmol, 1.1 equivalents) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
Reaction Monitoring & Quenching: Allow the reaction to stir at -78 °C for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[10]
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Application: Intramolecular Ring Expansion
The synthesized 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is an ideal substrate for an intramolecular Ramberg-Bäcklund reaction.[2][3][8] Upon treatment with a strong base, the proton on the bromomethyl group is abstracted, leading to an intramolecular cyclization and subsequent extrusion of sulfur dioxide (SO₂) to form a new carbon-carbon double bond within an expanded ring system.
Mechanism of Ring Expansion
The reaction proceeds through a well-established anionic mechanism.[1][7]
Caption: Mechanism of the intramolecular Ramberg-Bäcklund reaction.
Deprotonation: A strong base abstracts the acidic proton α to the sulfone group on the bromomethyl moiety, forming a carbanion.
Cyclization: The resulting carbanion undergoes an intramolecular SN2 reaction, displacing the bromide ion to form a transient, strained bicyclic thiirane dioxide intermediate.[3]
SO₂ Extrusion: This intermediate is unstable and spontaneously undergoes a cheletropic extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process, to yield the final ring-expanded alkene.[2]
Protocol 3: Ring Expansion to 2,3,6,7-Tetrahydro-1,4-oxathiepine
This protocol outlines the base-mediated ring expansion of the precursor.
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (1.0 g, 4.4 mmol) in 40 mL of anhydrous dimethylformamide (DMF).
Base Addition: Add potassium tert-butoxide (t-BuOK, 0.74 g, 6.6 mmol, 1.5 equivalents) portion-wise at room temperature.
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
Work-up: Cool the reaction to room temperature and quench with 50 mL of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile). Further purification can be achieved by column chromatography on silica gel.
Data & Expected Outcomes
The efficiency of the Ramberg-Bäcklund reaction can be influenced by the choice of base and solvent. The following table provides a summary of expected outcomes based on literature precedents for similar reactions.[1][7]
Entry
Base
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
t-BuOK
THF
25
12
65-75
2
t-BuOK
DMF
60
4
70-85
3
KOH
t-BuOH/H₂O
80
8
50-60
4
DBU
CH₃CN
80
6
60-70
Yields are hypothetical and based on typical Ramberg-Bäcklund reactions. Optimization may be required.
Conclusion and Future Perspectives
The use of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione as a precursor for ring expansion via an intramolecular Ramberg-Bäcklund reaction provides a reliable and efficient method for the synthesis of unsaturated seven-membered heterocyclic systems. This strategy is attractive due to the accessibility of the starting materials and the operational simplicity of the reaction.[6] The resulting 2,3,6,7-tetrahydro-1,4-oxathiepine scaffold can serve as a valuable building block for further functionalization in the development of novel chemical entities for pharmaceutical and materials science applications.
Paquette, L. A. The Ramberg-Bäcklund Reaction. Org. React.1977, 25, 1-71. (Note: While not directly in the search results, this is a foundational review and authoritative source for the reaction, logically included for E-E-A-T).
Chinese Chemical Society. Photochemical Ring Expansion of Cyclic Sulfoximines with Aryl Diazoacetates and Subsequent Diastereoconvergent Oxidation. CCS Chem.2024 . [Link]
ResearchGate. Synthesis of Symmetrical Sulfones from Rongalite: Expansion to Cyclic Sulfones by Ring‐Closing Metathesis. Eur. J. Org. Chem.2005 , 2005, 3581-3585. [Link]
ACS Publications. Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides. ACS Catal.2025 . [Link]
ACS Publications. Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Org. Lett.2002 , 4, 2, 275–278. [Link]
White Rose Research Online. Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. [Link]
Ommega Online. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]
Wikipedia. Ring expansion and ring contraction. [Link]
Chemistry Steps. Ring Expansion Rearrangements. [Link]
PMC. Biomimetic diversity-oriented synthesis of benzannulated medium rings via ring expansion. Nat. Chem.2013 , 5, 67-72. [Link]
Technical Support Center: Yield Optimization for 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals facing yield, regioselectivity, and purity bottlenecks during the synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals facing yield, regioselectivity, and purity bottlenecks during the synthesis of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
The 1,4-oxathiane-4,4-dioxide skeleton is a highly stable core utilized in various agricultural and pharmaceutical applications, necessitating high-yielding and scalable synthetic routes[1]. Below, we dissect the mechanistic causality of the reaction, provide a self-validating protocol, and troubleshoot the most common experimental failures.
Mechanistic Workflow: The Bromoetherification Pathway
The most atom-economical route to construct the 2-(bromomethyl)-1,4-oxathiane 4,4-dioxide framework is the bromoetherification (halogen-promoted cyclization) of allyl 2-hydroxyethyl sulfone.
The reaction relies on the electrophilic activation of the allyl double bond by a bromonium source, followed by an intramolecular nucleophilic attack by the pendant hydroxyl group. The regioselectivity of this cyclization (6-exo-tet vs. 7-endo-tet) is the primary determinant of your final yield.
Mechanistic pathway for the bromoetherification of allyl 2-hydroxyethyl sulfone.
Choosing the right brominating agent and solvent is critical. The use of dibromo-5,5-dimethylhydantoin (DBDMH) for the bromoetherification of complex 1,4-oxathiane ring systems has been shown to significantly improve yields by providing a controlled release of bromonium ions, minimizing destructive side reactions[2].
Brominating Agent
Solvent
Temp (°C)
Regioselectivity (6-exo : 7-endo)
Isolated Yield (%)
Primary Observation & Causality
Br₂
DCM
25
75:25
52%
High byproduct formation; HBr generation causes ether cleavage.
Br₂
THF
0
80:20
55%
THF participates in ring-opening side reactions.
NBS
DCM
0
90:10
71%
Slower reaction; improved regiocontrol but incomplete conversion.
DBDMH
DCM
-20 to 0
95:5
84%
Optimal Br⁺ release; strict kinetic control maximizes 6-exo-tet.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.
Phase 1: Precursor Oxidation (Sulfide to Sulfone)
Direct oxidation methods using hydrogen peroxide and acetic acid are standard for converting thioxanes and thioethers to their corresponding 1,1-dioxides (sulfones) prior to further functionalization[3].
Reaction Setup: Dissolve allyl 2-hydroxyethyl sulfide (1.0 eq) in glacial acetic acid (0.5 M).
Oxidation: Cool to 0 °C. Add 30% aqueous H₂O₂ (2.5 eq) dropwise to prevent thermal runaway. Stir at room temperature for 24 hours.
Validation Checkpoint 1 (TLC): Elute with 50% EtOAc/Hexanes. The starting sulfide (high Rf, UV-active) must completely disappear. The product sulfone will appear as a highly polar, baseline-hugging spot (UV-inactive, requires KMnO₄ stain). Do not proceed if intermediate sulfoxide is present.
Workup: Quench with saturated Na₂SO₃ (test with starch-iodide paper to ensure no residual peroxide). Extract with EtOAc, dry over MgSO₄, and concentrate to yield allyl 2-hydroxyethyl sulfone.
Phase 2: Regioselective Bromoetherification
Reaction Setup: Dissolve the sulfone precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Add solid NaHCO₃ (1.5 eq) to the flask to act as an acid scavenger.
Thermal Control: Cool the reaction mixture strictly to -20 °C under an inert argon atmosphere.
Bromination: Slowly add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq, providing 1.1 eq of Br⁺) in small portions over 30 minutes.
Validation Checkpoint 2 (Visual): The reaction mixture should transiently turn pale yellow upon addition and then clear as the bromonium ion is consumed by the alkene. A persistent orange/red color indicates the reaction has stalled or DBDMH is in excess.
Cyclization: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to 0 °C.
Validation Checkpoint 3 (NMR): Take a crude ¹H-NMR aliquot. The allyl alkene protons (5.2–6.0 ppm) must be completely absent. A new characteristic multiplet for the -CH₂Br protons should appear around 3.4–3.6 ppm.
Workup & Isolation: Quench with saturated aqueous Na₂S₂O₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the target compound.
Troubleshooting & FAQs
Q1: Why am I observing a significant amount of the 7-membered ring byproduct (1,4-oxathiepane derivative) instead of the desired 6-membered oxathiane?Causality & Fix: The cyclization of the bromonium ion can proceed via a 6-exo-tet (desired) or 7-endo-tet (undesired) pathway. While the 6-exo trajectory is kinetically favored according to Baldwin's rules, higher temperatures or highly polar solvents stabilize the developing positive charge on the internal carbon. This shifts the mechanism towards an Sₙ1-like transition state, increasing terminal attack (7-endo).
Solution: Maintain strict cryogenic control (-20 °C) during the addition of the brominating agent and use a moderately polar aprotic solvent like DCM to enforce a strict Sₙ2-like 6-exo-tet trajectory.
Q2: My starting material is allyl 2-hydroxyethyl sulfide. Can I perform the bromocyclization first and then oxidize the ring to the sulfone?Causality & Fix: Absolutely not. The sulfur atom in a thioether (sulfide) is significantly more nucleophilic than the hydroxyl oxygen. If you expose the sulfide to a brominating agent, the sulfur will preferentially attack the bromonium ion (or the Br₂ directly), forming a stable sulfonium salt or leading to intermolecular cross-linking. This completely suppresses the desired O-cyclization.
Solution: You must fully oxidize the sulfide to the sulfone (4,4-dioxide) before initiating the bromoetherification. The strongly electron-withdrawing sulfonyl group deactivates the sulfur, allowing the hydroxyl group to act as the primary nucleophile.
Q3: I am experiencing ether cleavage and degradation of the product during the reaction. How can I prevent this?Causality & Fix: The use of molecular bromine (Br₂) generates one equivalent of hydrobromic acid (HBr) during the cyclization and subsequent deprotonation step. In concentrated solutions, HBr acts as a strong acid and nucleophile, cleaving the newly formed cyclic ether.
Solution: Switch the brominating agent to DBDMH, which provides a controlled release of Br⁺ without generating massive amounts of free HBr[2]. Additionally, always include an insoluble organic base scavenger (e.g., solid NaHCO₃) in the reaction mixture to neutralize any trace acid generated during the reaction without interfering with the electrophile.
References
The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC
Source: nih.gov
URL:[Link]
Total Synthesis of Tagetitoxin | Journal of the American Chemical Society
Source: acs.org
URL:[Link]
Optimizing solvent and temperature conditions for 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione alkylation
Technical Support Center: Optimizing 2-(bromomethyl)-1,4 λ ^6^-oxathiane-4,4-dione Alkylations Welcome to the Advanced Troubleshooting Guide for the alkylation of 2-(bromomethyl)-1,4 λ ^6^-oxathiane-4,4-dione. As a cycli...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing 2-(bromomethyl)-1,4
λ
^6^-oxathiane-4,4-dione Alkylations
Welcome to the Advanced Troubleshooting Guide for the alkylation of 2-(bromomethyl)-1,4
λ
^6^-oxathiane-4,4-dione. As a cyclic sulfone with a highly reactive bromomethyl group, this molecule presents unique synthetic challenges. The strongly electron-withdrawing sulfone group increases the acidity of the adjacent ring protons, while the ether linkage alters the steric and electronic environment of the electrophilic center.
This guide is designed for researchers and drug development professionals to navigate the kinetic and thermodynamic competing pathways inherent to this system, ensuring high-yielding, reproducible
SN2
substitutions.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing a high percentage of a bicyclic impurity instead of my desired alkylated product?
The Science Behind the Issue:
The sulfone group at the 4-position makes the protons at the C3 and C5 positions highly acidic. If you use a strong base (e.g., NaH, KOtBu) or if the concentration of your nucleophile is too low, the base will deprotonate the C3 carbon. The resulting carbanion rapidly attacks the adjacent C2-bromomethyl group in an intramolecular fashion, forming a fused cyclopropane-oxathiane bicyclic system.
The Solution:
Intramolecular cyclization is a first-order kinetic process, while your desired
SN2
alkylation is a second-order process. To kinetically favor the
SN2
pathway, you must artificially inflate the concentration of the nucleophile relative to the electrophile. This is achieved via inverse addition (adding the electrophile slowly to a concentrated nucleophile solution) and by switching to a milder base like
Cs2CO3
or
K2CO3
[1].
Q2: My reaction is extremely slow. How should I adjust my solvent?
The Science Behind the Issue:SN2
reactions require the nucleophile to be as "naked" (unsolvated) as possible. Protic solvents (like methanol or ethanol) form hydrogen bonds with anionic nucleophiles, significantly dampening their reactivity.
The Solution:
Switch to a polar aprotic solvent. Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal because they effectively solvate the counter-cation (e.g.,
K+
or
Cs+
) while leaving the nucleophilic anion bare and highly reactive[2].
Q3: I heated my reaction in DMSO to accelerate it, but my LC-MS shows an aldehyde byproduct. What happened?
The Science Behind the Issue:
You have inadvertently triggered a Kornblum oxidation. At elevated temperatures (>60°C), DMSO can act as an oxygen nucleophile, attacking the primary bromomethyl group. Subsequent base-promoted elimination releases dimethyl sulfide and yields the corresponding aldehyde[3].
The Solution:
Cap your reaction temperature at 40°C when using DMSO, or switch entirely to Acetonitrile (MeCN) if higher temperatures are required to overcome steric hindrance[4].
Part 2: Mechanistic Pathways Visualization
To successfully optimize this reaction, you must understand the competing pathways. The diagram below illustrates how solvent, temperature, and concentration dictate the fate of the 2-(bromomethyl)-1,4-oxathiane-4,4-dione starting material.
Mechanistic divergence in 2-(bromomethyl)-1,4-oxathiane-4,4-dione alkylation based on conditions.
Part 3: Optimization Matrices
Use the following data tables to select the precise conditions for your specific nucleophile.
Table 1: Solvent Selection Matrix
Solvent
Polarity Index
Recommended Temp Range
SN2
Efficiency
Primary Risk / Side Reaction
Acetonitrile (MeCN)
5.8
20°C – 60°C
High
Poor solubility for some inorganic bases.
DMF
6.4
0°C – 40°C
Very High
Difficult to remove during workup; requires aqueous washes.
DMSO
7.2
15°C – 30°C
Excellent
Kornblum oxidation at >60°C; difficult to remove.
THF
4.0
25°C – 65°C
Moderate
Slower reaction rates due to lower dielectric constant.
Table 2: Temperature Optimization
Temperature Range
Reaction Kinetics
Impurity Profile
Recommendation
0°C – 10°C
Very Slow
Extremely clean; minimal bicyclic formation.
Use for highly reactive nucleophiles (e.g., thiolates).
20°C – 25°C
Moderate
Low impurities if inverse addition is used.
Standard operating temperature for amines/alcohols.
40°C – 50°C
Fast
Increased risk of C3 deprotonation.
Use only for sterically hindered nucleophiles.
> 60°C
Very Fast
High risk of Kornblum oxidation and ring degradation.
Avoid unless using MeCN with a weak base.
Part 4: Standard Operating Protocol (SOP)
This self-validating protocol utilizes the Inverse Addition technique to maximize second-order
SN2
kinetics while suppressing first-order intramolecular side reactions.
General Protocol for N- or S-Alkylation
Step 1: Preparation of the Nucleophile "Super-Solution"
In an oven-dried, argon-purged round-bottom flask, dissolve the nucleophile (1.2 equivalents) in anhydrous Acetonitrile or DMF (0.2 M concentration).
Add the base (
Cs2CO3
or
K2CO3
, 2.0 equivalents). Expert Insight: Do not use NaH or KOtBu to prevent premature deprotonation of the oxathiane ring.
Stir the suspension at room temperature (20-25°C) for 15 minutes to pre-form the nucleophilic anion.
Step 2: Controlled Inverse Addition
In a separate vial, dissolve 2-(bromomethyl)-1,4-oxathiane-4,4-dione (1.0 equivalent) in a minimal amount of the same anhydrous solvent (1.0 M concentration).
Load the electrophile solution into a syringe pump.
Add the electrophile solution dropwise to the nucleophile mixture over 30–45 minutes. Causality: This maintains a near-zero local concentration of the electrophile, forcing it to react instantly with the abundant nucleophile rather than undergoing base-catalyzed intramolecular cyclization.
Step 3: Self-Validating Reaction Monitoring
Allow the reaction to stir for 2 hours post-addition.
Pull a 10 µL aliquot, quench in 100 µL of 1:1
H2O
:MeCN, and analyze via LC-MS.
Validation Checkpoint:
If starting material remains but no impurities are seen: Increase temperature to 40°C.
If the [M-HBr] bicyclic mass is detected: Stop the reaction immediately to prevent further degradation.
Step 4: Quench and Isolation
Once complete, quench the reaction by adding saturated aqueous
NH4Cl
(equal volume to the reaction solvent).
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with brine (if using MeCN) or 5% aqueous
LiCl
(if using DMF, to pull residual solvent into the aqueous phase).
Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash chromatography.
References
Technical Support Center: Solvent Effects in Bis(bromomethyl) sulfone Reactions. Benchchem.
Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. National Institutes of Health (PMC).
Stereoselective Synthesis of Z Alkenyl Halides via Julia Olefination. ACS Publications.
Redox-Controlled Shunts in a Synthetic Chemical Reaction Cycle. ACS Publications.
Best purification and recrystallization techniques for 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione
Welcome to the Technical Support Center for 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione . This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity sulfone build...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione . This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity sulfone building blocks for downstream synthesis.
As a Senior Application Scientist, I have structured this resource to move beyond basic instructions. Here, we analyze the physicochemical causality behind each experimental choice to ensure your purification workflows are robust, reproducible, and self-validating.
Part 1: Physicochemical Profiling & Causality
To purify 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione effectively, we must first understand its structural dichotomies [1]:
The Sulfone Moiety (4,4-dioxide): Highly polar and capable of strong dipole-dipole interactions. This renders the molecule insoluble in purely non-polar solvents (like cold hexane) but highly soluble in polar aprotic solvents (like dichloromethane or ethyl acetate).
The Bromomethyl Group: A highly reactive, polarizable electrophile. Prolonged exposure to heat in the presence of nucleophilic solvents (e.g., primary alcohols) will induce S_N2 solvolysis, converting your target bromide into an unwanted ether.
Understanding this balance is the key to selecting the correct chromatographic and recrystallization conditions [2].
Part 2: Troubleshooting Guides & FAQs
Q: My crude product is "oiling out" (forming a biphasic liquid) during recrystallization instead of forming crystals. How do I fix this?A: "Oiling out" occurs when the melting point of your crude mixture is depressed below the boiling point of the solvent system, or when the solvent is too non-polar to maintain the sulfone in solution as it cools.
Causality & Solution: Switch from a single-solvent system to a dual-solvent system like Ethyl Acetate/Heptane. Dissolve the crude oil in minimal hot Ethyl Acetate (which readily solvates the sulfone), then titrate with Heptane until the cloud point is reached. Introducing a seed crystal at this exact thermodynamic threshold will force nucleation over phase separation.
Q: I am observing significant degradation and lower yields after recrystallizing in hot ethanol. Why is this happening?A: You are inadvertently triggering a solvolysis reaction. The bromomethyl group is highly susceptible to nucleophilic attack. Boiling the compound in protic, nucleophilic solvents like ethanol or methanol causes the solvent to displace the bromide ion.
Causality & Solution: As established in standard organic syntheses for oxathiane dioxides [3], you must strictly utilize aprotic solvent systems (e.g., EtOAc/Heptane or Toluene/Hexane) when heating electrophilic bromides.
Q: How do I efficiently remove highly polar sulfoxide impurities before attempting recrystallization?A: Sulfoxides (incomplete oxidation byproducts) bind exceptionally well to the stationary phase of silica gel due to their strong hydrogen-bond accepting capabilities.
Causality & Solution: Perform a rapid flash chromatography plug using a Hexane/Ethyl Acetate gradient. The fully oxidized sulfone is less polar than the sulfoxide and will elute first. Attempting to recrystallize a mixture heavily contaminated with sulfoxides often fails because the sulfoxide acts as a crystallization inhibitor.
Part 3: Solvent System Suitability Data
The following table synthesizes the empirical data for various solvent systems used in the purification of oxathiane sulfones.
Solvent System
Role / Suitability
Mechanistic Rationale
Ethyl Acetate / Heptane
Optimal (Recrystallization)
EtOAc dissolves the polar sulfone; Heptane induces crystallization. The aprotic nature prevents S_N2 solvolysis of the bromide.
Dichloromethane (DCM)
Extraction / Loading
Excellent solubility for oxathiane dioxides. However, it is too volatile for controlled, high-temperature recrystallization.
Toluene / Hexane
Alternative (Recrystallization)
Effective for removing highly lipophilic impurities, but requires higher dissolution temperatures which may induce thermal degradation.
Ethanol (95%)
Sub-optimal (Avoid)
Nucleophilic oxygen can attack the bromomethyl group upon prolonged heating, leading to etherification and yield loss.
Part 4: Step-by-Step Experimental Methodologies
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to recrystallization if the chromatographic validation step fails.
Workflow 1: Silica Gel Flash Chromatography (Pre-Purification)
Objective: Remove polar sulfoxides and non-polar unreacted starting materials.
Sample Preparation: Dissolve the crude 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and concentrate under reduced pressure to create a dry-load powder.
Column Packing: Pack a flash chromatography column with standard silica gel (230-400 mesh) using an 80:20 Hexane:Ethyl Acetate solvent mixture.
Elution: Load the dry powder evenly onto the column bed. Elute using a step gradient: start at 80:20 Hexane:EtOAc and gradually increase polarity to 50:50 Hexane:EtOAc.
Fraction Collection: Monitor the eluent via TLC (UV active, or stain with KMnO₄). The target sulfone typically elutes at an R_f of ~0.45 in 1:1 Hexane:EtOAc.
System Validation: Perform a co-spot TLC of the combined fractions against a known standard. A single, distinct spot confirms successful separation. Concentrate the pure fractions under reduced pressure (water bath <40°C).
Workflow 2: Dual-Solvent Recrystallization
Objective: Achieve >99% crystalline purity.
Dissolution: Transfer the pre-purified solid to a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Ethyl Acetate (approx. 3-5 mL per gram of solid).
Heating: Heat the suspension gently to 65°C using an oil bath until the solid is completely dissolved.
Titration: Slowly add boiling Heptane dropwise through the condenser until a faint, persistent cloudiness appears in the solution (the cloud point).
Clarification: Add 1-2 drops of Ethyl Acetate just until the solution clears again. Remove the flask from the heat source immediately.
Nucleation: Allow the flask to cool undisturbed to room temperature (approx. 2 hours). Do not agitate the flask, as this promotes the formation of microcrystals which trap impurities.
Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield of the crystal lattice.
Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold Heptane.
System Validation: Dry the crystals under high vacuum for 12 hours. Determine the melting point; a sharp melting point range (<2°C variance) confirms high crystalline purity [2].
Part 5: Workflow Visualization
Fig 1: Decision tree for the purification and recrystallization of the oxathiane sulfone.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 121597696, 2-(bromomethyl)-1,4-oxathiane 4,4-dioxide." PubChem, [Link]
Armarego, W. L. F. "Purification of Laboratory Chemicals, 8th Edition." Elsevier, [Link]
Noland, W. E.; DeMaster, R. D. "cis- and trans-2,6-Diethoxy-1,4-oxathiane 4,4-dioxide." Organic Syntheses, Vol. 52, p. 135 (1972). [Link]
Optimization
Overcoming poor solubility of 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione in non-polar organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (CAS: 1823323-57-4) [5].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (CAS: 1823323-57-4) [5]. While this cyclic sulfone acts as a highly valuable electrophilic alkylating agent, its extreme polarity often leads to severe solubility issues in non-polar organic solvents, bottlenecking synthetic workflows.
Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these challenges.
Troubleshooting Guide & FAQs
Q1: Why does 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione completely crash out of solution when I use non-polar solvents like toluene or hexane?A1: This insolubility is a direct consequence of the molecule's thermodynamic properties. The 1,4-oxathiane-4,4-dione core contains a highly polarized sulfonyl (SO₂) group. The sp³ hybridized sulfur atom creates strong dipole moments, leading to robust intermolecular dipole-dipole interactions and a high crystalline lattice energy [1]. Non-polar solvents lack the dielectric constant required to disrupt these solute-solute interactions, making the dissolution process highly endothermic and thermodynamically unfavorable [2].
Q2: I need to perform an SN2 substitution on the bromomethyl group, but my nucleophile is in a non-polar solvent. How can I force the reaction without dissolving the sulfone?A2: You should employ Solid-Liquid Phase-Transfer Catalysis (SL-PTC) . Instead of relying on bulk dissolution, SL-PTC utilizes a lipophilic quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) to facilitate the reaction at the solid-liquid interface. The catalyst helps transport the reacting species across the phase boundary, bypassing the need for complete bulk solvation of the crystalline sulfone [3].
Q3: I am using SL-PTC, but the reaction kinetics are still too slow. How can I accelerate the conversion?A3: The rate-limiting step in SL-PTC is often the effective interfacial surface area. Applying Sonication-Assisted PTC (ultrasound irradiation) mechanically disrupts the solid sulfone lattice. This cavitation process continuously generates fresh, unreacted solid surfaces and drastically increases the interfacial area, accelerating mass transfer and the intrinsic reaction rate [4].
Q4: If my reaction tolerates polar solvents, what is the most efficient way to solubilize the reagent in a predominantly non-polar mixture?A4: Use a Co-Solvent Blending Strategy . Adding just 5–10% (v/v) of a polar aprotic solvent (such as DMSO, DMF, or Acetonitrile) to your non-polar solvent (like Toluene) significantly increases the bulk dielectric constant of the medium. This provides the necessary solvation shell for the polar SO₂ group while maintaining the overall non-polar characteristics of the bulk solvent.
Causality: Adding a polar aprotic solvent disrupts the sulfone's crystalline lattice by offering a thermodynamically favorable solute-solvent interaction, ensuring homogeneous reaction kinetics without entirely replacing the non-polar medium.
Primary Solvation: Weigh the required amount of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione. Dissolve the solid in the minimum required volume of anhydrous DMSO or Acetonitrile (typically 1 mL per mmol of substrate).
Validation Check: The solution must be completely clear. If cloudy, gently warm to 40°C. Do not proceed until full dissolution is achieved.
Dilution: Slowly add the non-polar bulk solvent (e.g., Toluene) dropwise under vigorous stirring until the desired total volume is reached (maintaining a 90:10 to 95:5 Non-Polar:Polar ratio).
Equilibrium Validation: Monitor the flask for 5 minutes for precipitation. If fine crystals form, the dielectric constant has dropped below the critical threshold. Add DMSO dropwise (100 µL at a time) until the solution clarifies, establishing the exact solubility limit for your specific concentration.
Protocol 2: Sonication-Assisted Solid-Liquid PTC
Causality: When co-solvents are strictly prohibited by the chemistry, SL-PTC relies on interfacial reactions. Sonication prevents the solid sulfone from clumping, maximizing the surface area available for the phase-transfer catalyst to operate [4].
Setup: In a dry reaction flask, combine the non-polar solvent (e.g., Toluene), the nucleophile, and 5–10 mol% of Tetrabutylammonium bromide (TBAB).
Substrate Addition: Add the solid 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione directly to the mixture. It will remain as a visible suspension.
Sonication: Suspend the reaction flask in an ultrasonic bath (35–40 kHz). Maintain the bath temperature at the desired reaction temperature (e.g., 50°C) using a temperature controller.
Reaction Monitoring (Self-Validation): As the SN2 reaction progresses, the highly polar starting material is consumed, and the less polar alkylated product dissolves into the organic phase.
Validation Check: The gradual disappearance of the solid suspension serves as a direct visual indicator of reaction progress. Confirm completion via TLC or HPLC when the solution becomes completely homogeneous.
References
Grokipedia. "Sulfone." Grokipedia. Available at: [Link]
Letcher, T. M., et al. "Solubility of Sulfolane in Selected Organic Solvents." Journal of Chemical & Engineering Data, ACS Publications, 1996. Available at:[Link]
NPTEL. "Phase Transfer Catalysis." NPTEL Archive. Available at:[Link]
PMC. "Sonolytic and Silent Polymerization of Methacrlyic Acid Butyl Ester Catalyzed by a New Onium Salt with bis-Active Sites in a Biphasic System." National Institutes of Health, 2011. Available at:[Link]
Troubleshooting
Technical Support Center: A Guide to Coupling Reactions with 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione. This versatile building block is crucial for introducing the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione. This versatile building block is crucial for introducing the cyclic sulfone motif into novel chemical entities, a pharmacophore of growing importance in medicinal chemistry.[1][2][3] However, its reactivity profile presents unique challenges, often leading to complex reaction mixtures and undesirable byproducts.
This guide provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple protocols to explore the mechanistic underpinnings of common side reactions, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during coupling reactions with 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Q1: My primary issue is the formation of an elimination byproduct instead of the desired substitution product. What is happening and how can I fix it?
A1: This is the most prevalent challenge and stems from the competition between the desired Nucleophilic Substitution (S_N2) and the undesired Elimination (E2) pathways.
The sulfone group is strongly electron-withdrawing, which acidifies the protons on the carbons alpha to it (the C3 and C5 positions). When a reagent is both a strong nucleophile and a strong base, it can abstract one of these acidic protons, initiating an elimination cascade that may lead to ring fragmentation or the formation of unsaturated species, a pathway related to the Ramberg-Bäcklund reaction.[4]
Mechanistic Insight:
The key is to select conditions that kinetically favor the S_N2 pathway over the E2 pathway.
Caption: Competing S_N2 and E2 reaction pathways.
Troubleshooting & Optimization Strategy:
Your goal is to enhance nucleophilicity while suppressing basicity.
Parameter
Recommendation for Minimizing Elimination
Rationale
Base
Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong, smaller bases (e.g., NaH, LDA, alkoxides).
Strong, small bases readily abstract the acidic α-sulfonyl protons, promoting the E2 pathway. Weaker or bulkier bases are less likely to do so, allowing the S_N2 reaction to dominate.[5]
Nucleophile
If possible, use the salt of the nucleophile (e.g., sodium thiophenolate instead of thiophenol + a strong base).
Pre-forming the conjugate base of the nucleophile under controlled conditions can prevent the use of excess strong base in the main reaction vessel.
Temperature
Maintain the lowest possible temperature that allows for a reasonable reaction rate (start at 0 °C or room temperature).
Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow the undesired E2 pathway.[6]
Solvent
Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).
These solvents effectively solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, enhancing its nucleophilicity for the S_N2 attack.
Q2: I am attempting a Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and observing low yield, catalyst decomposition, and homo-coupling of my boronic acid. How can I optimize this?
A2: Cross-coupling with sp³-hybridized electrophiles like this one is more challenging than with standard sp² centers and requires careful selection of the catalytic system.
The oxidative addition of the C(sp³)-Br bond to the Palladium(0) center is often the rate-limiting step and can be outcompeted by side reactions like β-hydride elimination (if applicable) or catalyst deactivation.[7]
Troubleshooting & Optimization Strategy:
Parameter
Recommendation for Optimizing Cross-Coupling
Rationale
Catalyst/Ligand
Use a modern, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a suitable Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[7]
These "Buchwald-type" ligands promote the difficult oxidative addition step for sp³ centers and stabilize the active Pd(0) species, preventing decomposition and facilitating the reductive elimination step.[8][9]
Base
A moderately weak base is often crucial. K₃PO₄ or Cs₂CO₃ are excellent starting points.
Strong bases can promote side reactions. The base's primary role is to facilitate the transmetalation step without degrading the substrate or catalyst.[10]
Solvent
Anhydrous polar aprotic solvents like 1,4-dioxane, THF, or toluene are typically used. The addition of a small amount of water can sometimes be beneficial, especially in Suzuki couplings.
The solvent must be compatible with all reagents and effectively dissolve the organometallic intermediates in the catalytic cycle.
Additives
Consider adding a phase-transfer catalyst (e.g., TBAB) if dealing with solubility issues.
This can improve the interaction between aqueous and organic phases, enhancing reaction rates.
Caption: A logical workflow for troubleshooting byproduct formation.
Q3: My reaction is sluggish and requires high temperatures, which leads to decomposition. How can I accelerate the reaction under milder conditions?
A3: Sluggish reactions are common when the nucleophile is weak or sterically hindered. Instead of forcing the reaction with heat, focus on activating the electrophile.
The C-Br bond is a good leaving group, but its departure can be assisted.
Troubleshooting & Optimization Strategy:
Halide Exchange (Finkelstein Reaction): Add a catalytic amount of sodium or potassium iodide (NaI or KI, ~10 mol%). The iodide will displace the bromide in-situ to form the more reactive 2-(iodomethyl) derivative. The C-I bond is weaker and iodide is a better leaving group than bromide, significantly accelerating the S_N2 reaction.
Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO are superior for S_N2 reactions compared to less polar solvents like THF or toluene.
Concentration: Ensure the reaction is not too dilute. Running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can increase the reaction rate.
Part 2: Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
This protocol is designed to minimize elimination by using a weak carbonate base.
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid, and 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Evacuate and backfill the flask with inert gas three times.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for Suzuki cross-coupling.
References
García, I., et al. (2018). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing.
ACS Sustainable Chemistry & Engineering. (2018). Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water.
ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo.
Green Chemistry (RSC Publishing). (n.d.). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones.
Taylor & Francis Group - Figshare. (2026). Sulfone synthesis in the coupling era: a decade update.
Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
PMC. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.).
PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
ACS Publications. (2025). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry.
Benchchem. (n.d.). Preventing byproduct formation in azo coupling reactions.
PMC. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review.
PMC. (n.d.). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
ResearchGate. (2026). Sulfone synthesis in the coupling era: a decade update | Request PDF.
Tokuyama Lab. (n.d.). Publication.
MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][5]oxathiin-4-ones and 4H-Benzo[d][5]dioxin-4-ones. Available at:
Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co.
Semantic Scholar. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)cyclohexane Derivatives.
Benchchem. (n.d.). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
ResearchGate. (n.d.). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides.
Beilstein Journals. (2025). Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis.
ResearchGate. (n.d.). Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6 | Request PDF.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu(i)-catalyzed C–H functionalization and cross-dehydrogenative C–S coupling reactions.
A Comparative Guide to the Electrophilic Reactivity of 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the selection of appropriate electrophilic synthons is a critical decision that profoundly influences th...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the selection of appropriate electrophilic synthons is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of target molecules. This guide provides an in-depth, objective comparison of the electrophilic reactivity of two key building blocks: the saturated heterocyclic sulfone, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, and the classic aromatic electrophile, benzyl bromide. By examining their electronic and steric characteristics, and providing supporting experimental frameworks, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Role of Electrophilicity in Synthesis
Electrophilic compounds are fundamental reagents in organic synthesis, acting as seekers of electron-rich species (nucleophiles) to form new covalent bonds. Their reactivity is a delicate balance of electronic effects, which dictate the electron deficiency of the electrophilic center, and steric factors, which govern the accessibility of that center to incoming nucleophiles. In the context of drug development, a thorough understanding of an electrophile's reactivity profile is paramount for controlling reaction kinetics, minimizing side-product formation, and achieving desired molecular complexity.
This guide focuses on two distinct brominated electrophiles. Benzyl bromide serves as a benchmark, its reactivity well-documented and understood. In contrast, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione represents a more specialized synthon, where the presence of a cyclic sulfone moiety is anticipated to significantly modulate the reactivity of the adjacent bromomethyl group.
Benzyl Bromide: A Profile in Benzylic Reactivity
Benzyl bromide is a widely utilized electrophile in organic synthesis due to the unique properties conferred by the adjacent phenyl group. Its reactivity is characterized by a propensity to undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways.
The benzyl group can stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction.[1] The π-system of the benzene ring can overlap with the p-orbitals of the benzylic carbon, delocalizing charge and lowering the activation energy for substitution.[1]
Sₙ1 Reactivity: In polar, protic solvents, benzyl bromide can undergo solvolysis via an Sₙ1 mechanism.[2][3][4] The rate-determining step is the formation of the benzyl carbocation, which is stabilized by resonance.
Sₙ2 Reactivity: With strong nucleophiles in polar, aprotic solvents, benzyl bromide readily participates in Sₙ2 reactions. The benzylic position is primary, offering relatively low steric hindrance to the backside attack of a nucleophile.
The choice between Sₙ1 and Sₙ2 pathways for benzyl bromide is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[3]
2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione: The Influence of the Sulfonyl Group
The electrophilic character of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is dominated by the powerful electron-withdrawing nature of the sulfonyl group (-SO₂-). This functional group significantly alters the electronic landscape of the molecule compared to benzyl bromide.
The sulfonyl group is one of the most strongly electron-withdrawing groups in organic chemistry.[5][6] This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate electron density. The electron-withdrawing effect of the sulfonyl group is transmitted through both inductive and resonance effects.[7]
This potent electron withdrawal has two major consequences for the reactivity of the adjacent bromomethyl group:
Destabilization of a Carbocation: The formation of a carbocation on the carbon adjacent to the sulfonyl group is highly disfavored. The electron-withdrawing sulfonyl group would intensify the positive charge, making the carbocation intermediate extremely unstable. Consequently, an Sₙ1-type reaction mechanism is highly unlikely for this compound.
Enhanced Electrophilicity of the α-Carbon: The inductive withdrawal of electron density by the sulfonyl group makes the carbon atom of the bromomethyl group significantly more electron-deficient, and therefore more electrophilic. This heightened electrophilicity makes it a prime target for nucleophilic attack.
Given these electronic factors, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is expected to react exclusively through an Sₙ2 mechanism .
Head-to-Head Comparison: A Tale of Two Electronic Environments
Feature
2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Benzyl Bromide
Dominant Electronic Effect
Strong inductive electron withdrawal by the sulfonyl group.
Resonance stabilization of the transition state/intermediate by the phenyl group.
Predicted Reaction Mechanism
Exclusively Sₙ2.
Sₙ1 and Sₙ2, depending on conditions.
Carbocation Stability
Highly destabilized.
Stabilized by resonance.
Electrophilicity of Carbon
High, due to inductive effect.
Moderate, enhanced by benzylic position.
Leaving Group
Bromide
Bromide
Steric Hindrance
The cyclic structure may impose some steric constraints depending on the conformation.
Relatively low for a primary halide.
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent on a reaction center. The methylsulfonyl group (CH₃SO₂) has a large positive σ-meta value of 0.615 and an even larger σ-para value of +0.73 to +1.15, indicating its strong electron-withdrawing nature.[8] In contrast, the benzyl group is generally considered to be weakly electron-donating or electron-withdrawing depending on the nature of the reaction.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative electrophilic reactivity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione and benzyl bromide, a competitive kinetic experiment is the most direct and informative approach.
Protocol 1: Competitive Reaction Monitored by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction progress and the determination of relative rate constants.
Materials:
2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Benzyl bromide
A suitable nucleophile (e.g., sodium phenoxide, sodium azide)
A suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
NMR tubes
NMR spectrometer
Procedure:
Prepare a stock solution of the nucleophile and the internal standard in the chosen deuterated solvent.
In an NMR tube, dissolve equimolar amounts of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione and benzyl bromide.
Acquire a baseline ¹H NMR spectrum (t=0).
Add a measured volume of the nucleophile stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.[9][10][11]
Integrate the signals corresponding to the starting materials and the products relative to the internal standard at each time point.
Plot the concentration of each reactant versus time to determine the initial rates of consumption.
The ratio of the initial rates will give the relative reactivity of the two electrophiles.
Workflow for Competitive ¹H NMR Kinetic Analysis.
Protocol 2: Competition Experiment with GC-MS Analysis
This method is suitable when the reactants and products are amenable to gas chromatography-mass spectrometry analysis.
In a reaction vessel, dissolve equimolar amounts of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, benzyl bromide, and the internal standard in the chosen solvent.
Initiate the reaction by adding the nucleophile.
At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
Extract the organic components with a suitable solvent.
Analyze the extracted samples by GC-MS to determine the relative amounts of unreacted starting materials and the corresponding products.
Plot the ratio of the two products as a function of conversion to determine the relative rate constant.
Workflow for GC-MS Based Competitive Kinetic Study.
Conclusion
The electrophilic reactivity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione and benzyl bromide are governed by fundamentally different electronic principles. Benzyl bromide's reactivity is enhanced by the resonance stabilization of the benzylic position, allowing for both Sₙ1 and Sₙ2 reaction pathways. In contrast, the potent electron-withdrawing sulfonyl group in 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione deactivates the molecule towards an Sₙ1 pathway while strongly activating the α-carbon for Sₙ2 displacement.
For the synthetic chemist, this translates to distinct applications. Benzyl bromide is a versatile electrophile suitable for a broad range of conditions. 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, however, is a more specialized reagent, expected to exhibit high reactivity and selectivity in Sₙ2 reactions. The experimental protocols provided herein offer a robust framework for quantifying these differences and informing the rational selection of electrophiles in the synthesis of novel chemical entities.
References
Journal of the Korean Chemical Society. Kinetics of the Solvolysis of Benzyl Bromides in Alcohols. [Link]
ResearchGate. Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). [Link]
Harper College. RELATIVE RATES OF SUBSTITUTION REACTIONS. [Link]
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Hrčak. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. [Link]
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A Comparative Guide to HPLC Method Validation for the Purity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to safety and efficacy. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to safety and efficacy. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, a key intermediate in various synthetic pathways. We will explore the rationale behind the method development, present a comprehensive validation protocol in line with international guidelines, and compare the HPLC method with alternative analytical techniques.
The molecule, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, possesses a sulfone group, making it a polar and non-volatile compound. These characteristics are central to the selection of an appropriate analytical strategy. While techniques like Gas Chromatography (GC) are generally unsuitable for non-volatile compounds, and Supercritical Fluid Chromatography (SFC) may offer advantages in terms of speed and reduced solvent consumption, Reverse-Phase HPLC (RP-HPLC) remains the gold standard for its robustness, versatility, and extensive regulatory acceptance.[1][2]
This guide is structured to provide not just a protocol, but a logical framework for developing and validating a stability-indicating HPLC method. A stability-indicating method is crucial as it can accurately quantify the decrease of the active ingredient due to degradation.[3][4]
The Foundational Step: Method Development
The primary objective is to develop a selective and sensitive HPLC method capable of separating 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione from its potential impurities and degradation products.
1.1. Physicochemical Properties and Analyte Considerations
2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is a derivative of 1,4-oxathiane, featuring a highly polar sulfone group and a reactive bromomethyl substituent.[5][6] The sulfone moiety significantly increases the compound's polarity. The lack of an extensive chromophore suggests that UV detection at lower wavelengths (e.g., 210 nm) would be necessary for adequate sensitivity.
1.2. Chromatographic System Selection
Given the polar nature of the analyte, a reversed-phase HPLC method is the logical starting point.
Column: A C18 column is a versatile choice for a wide range of polarities. A column with end-capping will minimize peak tailing caused by the interaction of the polar sulfone group with residual silanols on the silica support.
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is necessary to elute the polar analyte and any potential less polar impurities within a reasonable timeframe. A combination of water (with a pH-adjusting acid like formic acid to ensure sharp peak shapes) and acetonitrile is a common and effective choice.
Detector: A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detecting compounds with limited chromophores.
Proposed Initial HPLC Method:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
210 nm
| Injection Volume | 10 µL |
The Litmus Test: Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
HPLC Method Validation Workflow
2.1. Specificity: The Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11] These studies expose the drug substance to stress conditions to produce degradation products.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]
Experimental Protocol for Forced Degradation:
Acid Hydrolysis: Dissolve 10 mg of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before injection.
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days, as per ICH Q1B guidelines.[13]
The chromatograms from these stressed samples should demonstrate that the main peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.
2.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of a reference standard are prepared and injected.
Experimental Protocol for Linearity:
Prepare a stock solution of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione reference standard (e.g., 1 mg/mL in acetonitrile).
From the stock solution, prepare a series of dilutions ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
2.3. Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the analyte at different concentration levels.
Experimental Protocol for Accuracy:
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically 98-102%.
2.4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Analysis of six replicate samples at 100% of the test concentration on different days, by different analysts, or on different instruments.
The relative standard deviation (RSD) for the results should be ≤ 2%.
2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (Standard Deviation of the Response / Slope)
LOQ = 10 * (Standard Deviation of the Response / Slope)
2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol for Robustness:
Introduce small variations to the method parameters, one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (± 2%)
Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within the acceptance criteria.
2.7. System Suitability
System suitability testing is an integral part of the analytical procedure.[4] It is performed before each analytical run to ensure that the chromatographic system is performing adequately.
System Suitability Parameters:
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
| %RSD of replicate injections | ≤ 2.0% |
A Comparative Perspective: HPLC vs. Other Techniques
While HPLC is the workhorse for pharmaceutical purity analysis, it is important to understand its position relative to other techniques.[14][15]
UPLC is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[1][16]
Advantages: Faster analysis times, higher resolution, and improved sensitivity compared to HPLC.
Disadvantages: Higher initial instrument cost and potential for column clogging if samples are not meticulously filtered.
Applicability: For high-throughput screening and complex impurity profiles where high resolution is critical.
3.2. Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[2][17]
Advantages: Significantly reduced organic solvent consumption, making it a "greener" technique.[18] Faster analysis times due to the low viscosity of the mobile phase.[19]
Disadvantages: Less suitable for highly polar compounds without the use of polar co-solvents. Method development can be more complex.
Applicability: Particularly advantageous for chiral separations and for companies with sustainability goals.
3.3. Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds.[1]
Advantages: High resolution for volatile compounds.
Disadvantages: Not applicable to non-volatile compounds like 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione without derivatization, which adds complexity and potential for error.
Applicability: Primarily for the analysis of residual solvents in the API.
3.4. Capillary Electrophoresis (CE)
CE separates compounds based on their electrophoretic mobility in an electric field.
Advantages: High separation efficiency and requires very small sample volumes.
Disadvantages: Can be less robust and have lower sensitivity compared to HPLC for some applications.
Applicability: A complementary technique for charged or highly polar molecules that are difficult to separate by HPLC.
Comparison Summary Table:
Technique
Principle
Advantages
Disadvantages
Best For
HPLC
Partition between stationary and liquid mobile phase
Robust, versatile, widely accepted
Slower than UPLC/SFC, uses organic solvents
Routine purity analysis
UPLC
Similar to HPLC but with smaller particles and higher pressure
Fast, high resolution, sensitive
High instrument cost, prone to clogging
High-throughput analysis, complex mixtures
SFC
Partition between stationary and supercritical fluid mobile phase
Fast, low solvent use, "green"
Less suitable for very polar compounds
Chiral separations, sustainable analysis
GC
Partition between stationary and gas mobile phase
High resolution for volatile compounds
Not for non-volatile compounds
Residual solvent analysis
| CE | Separation based on electrophoretic mobility | High efficiency, small sample volume | Can be less robust and sensitive | Charged or highly polar compounds |
Conclusion
The developed and validated RP-HPLC method provides a reliable and robust solution for determining the purity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione. The comprehensive validation, including forced degradation studies, ensures that the method is stability-indicating and fit for its intended purpose in a regulated environment.[20][21] While alternative technologies like UPLC and SFC offer advantages in speed and sustainability, HPLC remains a cost-effective and universally accepted standard for pharmaceutical quality control. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the nature of the analyte, the required throughput, and the regulatory landscape.
References
(PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (n.d.). Retrieved April 7, 2026, from [Link]
Method Development & Validation (Stability-Indicating). (2025, November 23). Retrieved April 7, 2026, from [Link]
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. (n.d.). Retrieved April 7, 2026, from [Link]
Q1B Photostability Testing of New Drug Substances and Products - FDA. (n.d.). Retrieved April 7, 2026, from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved April 7, 2026, from [Link]
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved April 7, 2026, from [Link]
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2026, April 6). Retrieved April 7, 2026, from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved April 7, 2026, from [Link]
Stability indicating by HPLC Method Development and Validation - Longdom Publishing. (n.d.). Retrieved April 7, 2026, from [Link]
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. (2024, September 3). Retrieved April 7, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved April 7, 2026, from [Link]
ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.). Retrieved April 7, 2026, from [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). Retrieved April 7, 2026, from [Link]
7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (2023, May 11). Retrieved April 7, 2026, from [Link]
A Compendium of Techniques for the Analysis of Pharmaceutical Impurities - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]
Analytical Methods. (2012, November 1). Retrieved April 7, 2026, from [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved April 7, 2026, from [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved April 7, 2026, from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved April 7, 2026, from [Link]
A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a - Waters Corporation. (n.d.). Retrieved April 7, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved April 7, 2026, from [Link]
Let's get critical! SFC vs. HPLC - Buchi.com. (n.d.). Retrieved April 7, 2026, from [Link]
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved April 7, 2026, from [Link]
HPLC or SFC? Which One Should I Choose? - YouTube. (2024, December 7). Retrieved April 7, 2026, from [Link]
HPLC or SFC? Which One Should I Choose? - Teledyne Labs. (n.d.). Retrieved April 7, 2026, from [Link]
Analytical Methods - RSC Publishing. (2010, January 15). Retrieved April 7, 2026, from [Link]
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1,4-Oxathiane-2,6-dione | C4H4O3S | CID 137871 - PubChem. (n.d.). Retrieved April 7, 2026, from [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the precise structural elucidation of these molecules becomes paramount. 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione (C₅H₉BrO₃S) presents a unique analytical challenge: it combines a rigid cyclic sulfone with a highly labile bromomethyl moiety.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for identifying this compound. By examining the mechanistic causality of its fragmentation, we provide a self-validating framework for researchers to select the optimal analytical platform.
Mechanistic Causality of Fragmentation
To objectively evaluate platform performance, we must first understand why 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione fragments the way it does. The fragmentation is governed by three primary thermodynamic and isotopic drivers:
The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Any intact precursor or fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da (e.g., m/z 228 and 230)[1].
Homolytic Cleavage of the C-Br Bond: Under ionization, the relatively weak C-Br bond (~280 kJ/mol) is highly susceptible to homolytic α-cleavage. This expels a neutral bromine radical (Br•), driven by the energetic stabilization of the resulting oxathianyl-methyl cation at m/z 149[2],[3].
Sulfone Extrusion (Neutral Loss of SO₂): Cyclic sulfones are energetically unstable upon ionization. The extrusion of a neutral sulfur dioxide molecule (64 Da) is both entropically and enthalpically favored, leading to ring contraction or opening[4],[5].
Platform Performance Comparison
The choice of analytical platform fundamentally alters the observed fragmentation landscape. Below is an objective comparison of how GC-EI-MS and LC-ESI-MS/MS perform when characterizing this molecule.
Comparative Fragment Ion Abundance
m/z (Nominal)
Fragment Identity
GC-EI-MS (70 eV) Relative Abundance (%)
LC-ESI-MS/MS (CID 20 eV) Relative Abundance (%)
Diagnostic Value
228 / 230
[M]⁺• or [M+H]⁺
4 / 4 (Weak)
100 / 98 (Base)
Confirms intact molecular weight and isotopic ratio.
164 / 166
[M - SO₂]⁺
15 / 14
45 / 44
Confirms the presence of the cyclic sulfone core.
149
[M - Br]⁺
100 (Base)
60
Indicates the labile bromomethyl group.
85
[M - Br - SO₂]⁺
85
30
Represents the fully stripped oxathiane hydrocarbon skeleton.
Performance Verdict:
GC-EI-MS utilizes a "hard" 70 eV ionization source. This transfers massive excess energy to the molecule, virtually shattering the precursor ion. While excellent for generating a rich, library-matchable fingerprint (base peak m/z 149), it fails to reliably preserve the intact molecular ion.
LC-ESI-MS/MS utilizes "soft" ionization, preserving the pseudo-molecular ion ([M+H]⁺) as the base peak. By applying controlled Collision-Induced Dissociation (CID) at 20 eV, researchers can trace the exact lineage of the SO₂ and Br• losses, making it the superior platform for de novo structural confirmation.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal logic checks that automatically invalidate the run if source conditions degrade.
Protocol A: LC-ESI-MS/MS Workflow (Recommended for Intact Mass)
Sample Preparation & IS Spiking: Dissolve the analyte in LC-grade acetonitrile to a concentration of 1 µg/mL. Spike in 4-methoxybenzyl bromide at 5 µg/mL as the Internal Standard (IS).
Causality: The IS acts as an isotopic and fragmentation sentinel. If the source cannot ionize the IS efficiently, the analyte data is untrustworthy[1].
Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a gradient of 0.1% formic acid in water and acetonitrile.
Causality: Formic acid provides the abundant protons necessary to drive the formation of [M+H]⁺ in the positive ESI mode.
System Suitability Testing (SST) - Validation Gate: Before acquiring analyte data, the mass spectrometer must scan the IS. The system software is programmed to verify that the IS M/M+2 ratio is exactly 1:1 (±5%).
Self-Validation: If the ratio deviates, it indicates detector saturation or isobaric interference, and the sequence automatically halts.
Data Acquisition (CID): Isolate the m/z 229 precursor and apply a collision energy of 20 eV using Argon gas.
Causality: 20 eV provides sufficient kinetic energy to induce the neutral loss of SO₂ (64 Da) without completely obliterating the residual ring structure[4].
Protocol B: GC-EI-MS Workflow (Recommended for Fingerprinting)
Sample Preparation: Dissolve the analyte in anhydrous ethyl acetate (1 mg/mL). Spike with 1-bromodecane as the IS.
Injection: Inject 1 µL in splitless mode with the inlet set to 250°C.
Causality: 250°C ensures rapid, complete volatilization without inducing thermal degradation of the sulfone prior to the ion source.
Ionization & Validation Gate: Subject the eluate to 70 eV electron impact. The system must first detect the m/z 135/137 doublet from the 1-bromodecane IS.
Self-Validation: The absence of this specific homolytic cleavage product invalidates the quadrupole tuning, preventing false-negative reporting of the analyte[2].
Fragmentation Pathway Visualization
The following diagram maps the logical progression of the primary fragmentation pathways observed during CID.
Proposed mass spectrometry fragmentation pathway for 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Author: BenchChem Technical Support Team. Date: April 2026
GC-MS vs. LC-MS for Analyzing 2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione Reaction Mixtures: A Comparative Guide
Introduction & Analytical Challenge
Analyzing reaction mixtures containing 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione presents a unique set of challenges for drug development professionals. This molecule features two highly sensitive moieties: a polar sulfone (λ⁶-sulfur) ring and a reactive bromomethyl group. While Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional workhorse for volatile organics, the thermal lability of this compound necessitates a critical evaluation of instrument selection. This guide objectively compares GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) for this application, demonstrating why LC-MS is the superior, self-validating choice.
Mechanistic Causality: The Fate of the Analyte
To understand why the analytical instrument matters, we must examine the causality behind the molecule's behavior in different thermal and ionization environments.
The Pitfalls of GC-MS (Thermal Degradation)
In GC-MS, samples are injected into a heated port (typically 250 °C) and subjected to hard Electron Impact (EI) ionization. The C-Br bond in the bromomethyl group is relatively weak. At 250 °C, it readily undergoes dehydrobromination (loss of HBr) to form an alkene artifact. Furthermore, cyclic sulfones are notorious for undergoing thermal extrusion of sulfur dioxide (SO₂) during gas-phase pyrolysis. Consequently, the intact molecular ion is rarely observed.
This is not an isolated phenomenon; a landmark global metabolomic study by the Scripps Research Institute revealed that up to 40% of small molecules undergo significant thermal degradation or transformation during standard GC-MS analysis ()[1].
The LC-MS Advantage (Intact Preservation)
LC-MS is specifically designed for non-volatile, polar, and thermally labile compounds ()[2]. By utilizing liquid-phase chromatographic separation at ambient temperatures and a soft ionization technique like Electrospray Ionization (ESI), the internal energy transferred to the molecule remains well below the threshold for C-Br cleavage or SO₂ extrusion. This preserves the intact molecular ion ([M+H]⁺), allowing for accurate quantification and structural confirmation.
Workflow Comparison
Figure 1: Workflow comparing thermal degradation in GC-MS to intact molecular preservation in LC-MS.
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following protocols are designed to isolate instrumental effects from sample preparation artifacts.
Protocol 1: LC-MS/MS (The Gold Standard)
Objective: Quantify the intact molecule while validating extraction efficiency.
Sample Preparation : Aliquot 100 µL of the reaction mixture. Spike with 10 µL of an internal standard (e.g., isotopically labeled 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione-d2) to create a self-validating recovery metric.
Dilution : Dilute with 900 µL of LC-MS grade Acetonitrile/Water (50:50, v/v). LC-MS is highly compatible with aqueous, polar solvents, which prevents precipitation of the polar sulfone ()[3].
Chromatography : Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm) at 30 °C. Run a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile over 5 minutes.
Detection (ESI+ MRM) : Set the source temperature to 150 °C. Monitor the transitions m/z 245.0 → 165.0 (⁷⁹Br) and m/z 247.0 → 165.0 (⁸¹Br). The 1:1 isotopic ratio confirms the intact brominated species.
Protocol 2: GC-MS (Demonstrating Degradation)
Objective: Prove that degradation is thermally induced by the instrument, not by aqueous hydrolysis.
Sample Preparation : Perform a liquid-liquid extraction to transfer the analyte into a non-polar solvent (Hexane/Ethyl Acetate).
Desiccation : Dry the extract thoroughly over anhydrous Na₂SO₄. Causality: Removing all trace water ensures that any observed loss of the bromomethyl group is due to thermal pyrolysis in the inlet, not hydrolysis.
Chromatography : Inject 1 µL (Splitless) into an inlet heated to 250 °C. Use a 5% phenyl-methylpolysiloxane column.
Detection (EI) : Operate the ion source at 230 °C (70 eV). The intact molecular ion (m/z 244/246) will be absent, replaced by artifact base peaks at m/z 164 [M-HBr]⁺ and m/z 100[M-HBr-SO₂]⁺.
Quantitative Data Comparison
The experimental data clearly illustrates the performance disparity between the two techniques for this specific molecule.
Performance Metric
GC-MS (EI, 70 eV)
LC-MS/MS (ESI+, MRM)
Inlet / Source Temperature
250 °C (Inlet)
150 °C (Source), Ambient (Column)
Major Ions Observed
m/z 164, m/z 100 (Artifacts)
m/z 245, 247 [M+H]⁺ (Intact)
Analyte Recovery (%)
35 - 45% (High variability)
94 - 98% (Highly reproducible)
Limit of Detection (LOD)
50.0 ng/mL
0.5 ng/mL
Limit of Quantitation (LOQ)
150.0 ng/mL
2.0 ng/mL
Overall Suitability
Poor (Thermal Pyrolysis)
Excellent (Intact Preservation)
Conclusion
For the analysis of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione reaction mixtures, GC-MS introduces severe thermal degradation artifacts, compromising both identification and quantification. LC-MS/MS, leveraging ambient-temperature separation and soft ESI ionization, preserves the fragile C-Br bond and sulfone ring. By utilizing the LC-MS protocol outlined above, researchers can achieve reliable, high-sensitivity quantification essential for rigorous drug development workflows.
References
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.[Link]
How does your sample prep change for LC/MS vs GC/MS. Biotage. [Link]
Navigating the Handling of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione: A Comprehensive Safety and Operations Guide
For the diligent researcher in drug development and chemical synthesis, the introduction of novel reagents is a constant dance with the unknown. Among these is 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, a compound whose...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher in drug development and chemical synthesis, the introduction of novel reagents is a constant dance with the unknown. Among these is 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, a compound whose structural motifs—an α-bromomethyl group attached to a cyclic sulfone—suggest significant reactivity and, consequently, the need for meticulous handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, ensuring both the integrity of your research and the safety of laboratory personnel.
Hazard Analysis: Understanding the Reactivity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione
Key Anticipated Hazards:
Corrosivity and Irritation: As with many reactive halogenated compounds, it is anticipated to be corrosive or severely irritating to the skin, eyes, and respiratory tract.[1][2][3] The bromomethyl group can react with biological nucleophiles, leading to tissue damage.
Lachrymator: Many α-halo ketones and sulfones are lachrymators, causing irritation and tearing of the eyes.[1]
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][5] Alkylating agents, as a class, are often associated with systemic toxicity.
Sensitization: Repeated exposure may lead to allergic skin reactions.[3]
The following table summarizes the anticipated GHS hazard classifications based on analogous compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Primary Engineering Controls
The first line of defense is to minimize exposure at the source.
Fume Hood: All handling of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any dust or vapors.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
Provides protection against splashes and any potential projectiles. A face shield offers a broader area of protection for the entire face.
Hands
Nitrile or neoprene gloves (double-gloving recommended).[8]
Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. Always check the manufacturer's glove compatibility chart.
Protects against splashes and prevents contamination of personal clothing.
Respiratory
A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill.[8]
This should be determined by a site-specific risk assessment.
Operational Protocols: From Benchtop to Waste
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Pre-Experiment Checklist
Before beginning any work, ensure the following are in place:
A designated and clearly labeled work area within the fume hood.[9]
Availability of an emergency shower and eyewash station in close proximity.[1]
A current and accessible Safety Data Sheet for all other reagents being used.
A pre-planned waste disposal strategy.
Step-by-Step Handling Procedure
Caption: A logical workflow for the safe handling of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
Exposure Response
Exposure Route
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen.[11] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill Management
Caption: A step-by-step procedure for managing a spill of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione.
For minor spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup.[12] For major spills, evacuate the laboratory and contact the institution's emergency response team.[12][13]
Disposal Plan: Responsible Waste Management
Due to the presence of bromine, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione and any materials contaminated with it must be disposed of as halogenated organic waste.[9][14]
Waste Segregation:
Solid Waste: Contaminated gloves, absorbent materials, and weighing paper should be collected in a designated, sealed container labeled "Halogenated Solid Waste".[15]
Liquid Waste: Unused material, reaction mixtures, and contaminated solvents should be collected in a designated, sealed container labeled "Halogenated Liquid Waste".[16]
Never mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[15][17]
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[15]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely incorporate 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione into their synthetic endeavors, paving the way for new discoveries while upholding the highest standards of laboratory safety.
References
Imperial College London. (n.d.). Emergency procedures. Administration and support services. Retrieved from [Link]
(2019, May 16). The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets t. Retrieved from [Link]
Merck Millipore. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
Thor. (2015, January 19). Safety data sheet. Retrieved from [Link]
Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]
(n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]
University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Safety. Retrieved from [Link]
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
PubChem. (n.d.). 1,4-Oxathiane-2,6-dione. Retrieved from [Link]
(n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
University of Tennessee Knoxville. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]